molecular formula C19H16O6 B593576 6-Demethoxy-9'-deoxycleomiscosin A

6-Demethoxy-9'-deoxycleomiscosin A

Número de catálogo: B593576
Peso molecular: 340.3 g/mol
Clave InChI: SEWMOSBQSFJLTQ-QGHHPUGFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Demethoxy-9'-deoxycleomiscosin A is a useful research compound. Its molecular formula is C19H16O6 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-10-17(12-3-6-13(20)15(9-12)22-2)24-14-7-4-11-5-8-16(21)25-18(11)19(14)23-10/h3-10,17,20H,1-2H3/t10-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWMOSBQSFJLTQ-QGHHPUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Isolation of Coumarinolignoids from Plant Sources: A Hypothetical Approach for 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the isolation of 6-Demethoxy-9'-deoxycleomiscosin A from Buxus sinica has not been reported in scientific literature. However, a related coumarinolignoid, cleomiscosin A, has been identified in this plant species. This guide provides a comprehensive, albeit hypothetical, technical framework for the isolation and characterization of this compound from a suitable plant source. The methodologies described are based on established protocols for the extraction and purification of lignans (B1203133) and coumarinolignoids.

Introduction to this compound

This compound is a naturally occurring coumarinolignoid. This class of compounds is characterized by a coumarin (B35378) moiety linked to a phenylpropanoid unit. Lignans, in general, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][2] While the specific bioactivities of this compound are not extensively documented, related compounds like cleomiscosin A have demonstrated noteworthy antioxidant and anti-inflammatory properties.[3][4][5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of appropriate extraction and purification strategies.

PropertyValueReference
CAS Number 121587-18-6[6]
Molecular Formula C₁₉H₁₆O₆[6]
Molecular Weight 340.327 g/mol [6]
Density 1.3 ± 0.1 g/cm³[6]
Boiling Point 547.2 ± 50.0 °C at 760 mmHg[6]
Solubility Soluble in DMSO, Ethanol, DMF.[7] Insoluble in water.[7]

A Generalized Protocol for Isolation and Characterization

The following sections outline a detailed, multi-step protocol for the hypothetical isolation and characterization of this compound from a plant matrix.

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are critical for the successful isolation of the target compound.

  • Collection: The plant material should be collected from a healthy, mature plant, preferably during a season when the concentration of secondary metabolites is expected to be highest.

  • Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The choice of extraction method and solvent is crucial and depends on the polarity of the target compound.[1] For a moderately polar compound like a coumarinolignoid, a sequential extraction approach is often effective.[8][9]

  • Defatting: The powdered plant material is first extracted with a non-polar solvent, such as n-hexane, to remove lipids and other non-polar constituents.[1][10] This is typically done using a Soxhlet apparatus or by maceration with agitation.

  • Main Extraction: The defatted plant material is then extracted with a polar solvent, such as methanol (B129727) or ethanol, or their aqueous mixtures.[1][11] Ultrasound-assisted extraction (UAE) or maceration can be employed. The use of aqueous mixtures of these solvents can enhance the extraction efficiency for a broader range of polarities.[1]

Purification

The crude extract obtained is a complex mixture of compounds and requires further purification to isolate the target molecule. This is typically achieved through a series of chromatographic techniques.[8][12]

  • Solvent-Solvent Partitioning: The crude extract is dissolved in a suitable solvent system (e.g., methanol-water) and partitioned with immiscible solvents of increasing polarity (e.g., ethyl acetate (B1210297), n-butanol). This step helps to fractionate the extract based on the polarity of the constituents.

  • Column Chromatography: The fractions enriched with the target compound are subjected to column chromatography.

    • Macroporous Resin Chromatography: This can be an effective initial step to remove highly polar or non-polar impurities.[13]

    • Silica Gel Column Chromatography: This is a widely used technique for the separation of compounds based on their polarity. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is commonly used.[10]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, reversed-phase preparative HPLC is often employed.[8] A C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol is a common choice.

The purification process should be monitored at each step using Thin Layer Chromatography (TLC) or analytical HPLC.[8]

Structure Elucidation and Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic rings.[14]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be useful for identifying chromophores like the coumarin nucleus.[15]

Visualizing the Workflow and Compound Classification

Generalized Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of a coumarinolignoid from a plant source.

Isolation_Workflow Plant_Material Dried, Powdered Plant Material Defatting Defatting (n-hexane) Plant_Material->Defatting Extraction Extraction (Methanol/Ethanol) Defatting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractions Enriched Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Macroporous Resin) Fractions->Column_Chromatography Semi_Pure Semi-Pure Compound Column_Chromatography->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Compound Pure Compound (this compound) Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV-Vis) Pure_Compound->Structure_Elucidation

Caption: A generalized workflow for the isolation of a target coumarinolignoid.

Classification of Lignans

The following diagram illustrates the classification of lignans and the position of coumarinolignoids.

Lignan_Classification Lignans Lignans Classical_Lignans Classical Lignans Lignans->Classical_Lignans Neolignans Neolignans Lignans->Neolignans Coumarinolignoids Coumarinolignoids Classical_Lignans->Coumarinolignoids Target_Compound This compound Coumarinolignoids->Target_Compound

Caption: Hierarchical classification of lignans.

Conclusion

This technical guide provides a robust, generalized framework for the isolation and characterization of this compound from a plant source. While the specific application of this protocol to Buxus sinica is not supported by current literature, the outlined methodologies are widely applicable to the broader class of lignans and coumarinolignoids. Researchers and drug development professionals can adapt and optimize these protocols for the discovery and development of novel therapeutic agents from natural sources. Successful isolation will invariably depend on the careful selection of the plant material and the systematic application and optimization of the described extraction and chromatographic techniques.

References

In-depth Technical Guide: 6-Demethoxy-9'-deoxycleomiscosin A - Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the current publicly available scientific knowledge regarding the natural sources of the lignan (B3055560) "6-Demethoxy-9'-deoxycleomiscosin A." Despite a comprehensive search of scientific literature, detailed experimental protocols for its isolation, quantitative yield data, and specific biological activity pathways remain largely uncharacterized in accessible publications. This document summarizes the foundational information that has been established and outlines the general methodologies applicable to the extraction of similar compounds, providing a framework for future research endeavors.

Natural Source Identification

The primary and currently sole identified natural source of this compound is the plant species Buxus sinica, also referenced in literature as Buxus microphylla var. sinica. This plant belongs to the Buxaceae family. The compound has been identified as a constituent of the herbal parts of this plant.

Table 1: Natural Source of this compound

Compound NameFamilyGenusSpeciesPlant Part
This compoundBuxaceaeBuxussinica (Buxus microphylla var. sinica)Herbs

Note: Quantitative data regarding the yield or concentration of this compound from Buxus sinica is not available in the reviewed literature.

General Experimental Protocols for Lignan Isolation

While a specific, detailed protocol for the isolation of this compound has not been published, general methodologies for the extraction and purification of lignans (B1203133) from plant materials are well-established. The following represents a generalized workflow that can be adapted for the target compound.

Extraction
  • Preparation of Plant Material: The collected herbs of Buxus sinica should be air-dried in the shade to preserve the chemical integrity of its constituents. Subsequently, the dried material is ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is typically subjected to exhaustive extraction using a suitable organic solvent. Methanol (B129727) is a common choice for the extraction of lignans due to its polarity, which allows for the efficient solubilization of this class of compounds. The extraction is often performed at room temperature with agitation or under reflux to enhance efficiency. This process is usually repeated multiple times to ensure complete extraction.

  • Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification
  • Solvent Partitioning: The crude extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their differential solubility, with lignans typically concentrating in the chloroform and ethyl acetate fractions.

  • Column Chromatography: The lignan-rich fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography for further purification.

    • Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of lignans.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography that show the presence of the target compound (as determined by analytical techniques like TLC or HPLC) may require further purification using preparative HPLC. A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water is commonly used for the final purification of lignans.

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation of lignans from a plant source and the logical relationship of the key steps.

experimental_workflow plant_material Dried & Powdered Buxus sinica Herbs extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Lignan-Rich Fraction (e.g., Ethyl Acetate) partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure 6-Demethoxy-9'- deoxycleomiscosin A prep_hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. Research into the pharmacological effects of this compound is a clear area for future investigation.

Conclusion and Future Directions

This compound is a known natural product isolated from Buxus sinica. However, there is a notable lack of detailed scientific literature concerning its quantitative analysis, specific isolation protocols, and biological functions. The methodologies outlined in this guide provide a general framework for researchers to approach the isolation and purification of this compound. Future research should focus on:

  • Developing and publishing a detailed, reproducible protocol for the isolation of this compound.

  • Quantifying the yield of the compound from Buxus sinica to assess its potential as a viable natural source.

  • Conducting in vitro and in vivo studies to determine the biological activities and potential therapeutic applications of this lignan.

  • Investigating the mechanism of action and identifying the cellular signaling pathways modulated by this compound.

Such studies are essential to unlock the potential of this compound for drug discovery and development.

The Biosynthesis of Coumarinolignans: A Technical Guide to 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of coumarinolignans, with a specific focus on the intricate formation of 6-Demethoxy-9'-deoxycleomiscosin A. Coumarinolignans are a unique class of natural products exhibiting a wide array of biological activities, making them compelling targets for research and drug development. This document outlines the biosynthetic pathways of their constituent moieties, the enzymatic processes governing their coupling, and detailed experimental methodologies.

Introduction to Coumarinolignans

Coumarinolignans are hybrid natural products formed through the oxidative coupling of a coumarin (B35378) and a phenylpropanoid derivative. Their structural diversity and significant biological properties, including anti-inflammatory and cytotoxic activities, have positioned them as molecules of high interest in medicinal chemistry and pharmacology. The focus of this guide, this compound, is a member of this class, and understanding its biosynthesis is crucial for its potential synthesis and the development of novel therapeutic agents.

Biosynthetic Pathways of Precursors

The biosynthesis of coumarinolignans originates from the well-established phenylpropanoid pathway, which provides the foundational skeletons for both the coumarin and the phenylpropene units.

The Coumarin Moiety: A Journey from Phenylalanine

The coumarin core of these molecules is derived from L-phenylalanine. A series of enzymatic reactions transforms this primary metabolite into the characteristic benzopyran-2-one structure. For many common coumarinolignans like cleomiscosin A, the coumarin precursor is fraxetin. However, the "6-demethoxy" designation in this compound suggests a different precursor, likely esculetin (B1671247), which lacks the methoxy (B1213986) group at the 6-position.

The generalized biosynthetic pathway to esculetin is as follows:

  • Deamination of L-Phenylalanine: The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.

  • Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid.

  • Thioesterification: p-Coumaric acid is subsequently activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA.

  • Ortho-hydroxylation: A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamoyl-CoA derivative. For esculetin formation, this involves hydroxylation at the 2' and 5' positions. Enzymes like p-coumaroyl CoA 2'-hydroxylase (C2'H) and other specific hydroxylases are involved.

  • Lactonization: The resulting ortho-hydroxylated intermediate undergoes spontaneous or enzyme-catalyzed lactonization to form the coumarin ring.

  • Further Hydroxylation: Umbelliferone, a common intermediate, is further hydroxylated to form esculetin.

Key Enzymes in Esculetin Biosynthesis:

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALDeamination of L-phenylalanine
Cinnamate 4-HydroxylaseC4HHydroxylation of cinnamic acid
4-Coumarate-CoA Ligase4CLActivation of p-coumaric acid
p-Coumaroyl CoA 2'-HydroxylaseC2'HOrtho-hydroxylation of p-coumaroyl-CoA
Scopoletin 8-hydroxylase (related)S8HHydroxylation of coumarin rings
The Phenylpropene Moiety: The Path to Coniferyl Alcohol

The lignan (B3055560) portion of coumarinolignans is derived from monolignols, with coniferyl alcohol being a common precursor. The "9'-deoxy" in this compound suggests a modification in the side chain of the phenylpropene unit, potentially occurring before or after the coupling reaction. The biosynthesis of coniferyl alcohol also begins with the phenylpropanoid pathway.

The biosynthetic pathway to coniferyl alcohol proceeds as follows:

  • Formation of Feruloyl-CoA: Following the synthesis of p-coumaroyl-CoA, a series of hydroxylation and methylation steps catalyzed by enzymes such as caffeoyl-CoA O-methyltransferase (CCoAOMT) lead to the formation of feruloyl-CoA.

  • Reduction to Aldehyde: Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde (B117026).

  • Reduction to Alcohol: Finally, cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of coniferaldehyde to coniferyl alcohol.

Key Enzymes in Coniferyl Alcohol Biosynthesis:

EnzymeAbbreviationFunction
Caffeoyl-CoA O-MethyltransferaseCCoAOMTMethylation of caffeoyl-CoA
Cinnamoyl-CoA ReductaseCCRReduction of cinnamoyl-CoA esters to aldehydes
Cinnamyl Alcohol DehydrogenaseCADReduction of cinnamyl aldehydes to alcohols

The Coupling Reaction: Formation of the Coumarinolignan Scaffold

The final and defining step in the biosynthesis of coumarinolignans is the oxidative coupling of the coumarin and phenylpropene precursors. This reaction is catalyzed by oxidoreductases such as peroxidases and laccases.

Enzymatic Control and Stereoselectivity

The oxidative coupling of phenols can lead to a variety of regio- and stereoisomers. In biological systems, this process is often tightly controlled. Dirigent proteins (DIRs) are a class of non-catalytic proteins that are thought to play a crucial role in guiding the stereoselective coupling of monolignol radicals to form specific lignan structures. It is highly probable that similar dirigent-like mechanisms are involved in the biosynthesis of coumarinolignans to ensure the formation of specific isomers.

The proposed mechanism involves:

  • Oxidation of Precursors: A peroxidase or laccase enzyme generates free radicals from both the coumarin (e.g., esculetin) and the phenylpropene (e.g., coniferyl alcohol).

  • Dirigent Protein Scaffolding: The radical intermediates are captured and oriented by a dirigent protein.

  • Stereoselective Coupling: The dirigent protein facilitates the specific coupling of the two radicals to form the coumarinolignan backbone with a defined stereochemistry.

The formation of the 1,4-benzodioxane (B1196944) ring, common in cleomiscosins, occurs through the coupling of the phenoxy radical of the coumarin with the β-radical of the coniferyl alcohol side chain, followed by intramolecular cyclization.

Proposed Biosynthetic Pathway for this compound

Based on the structural features of this compound and the established principles of coumarinolignan biosynthesis, a plausible pathway can be proposed:

Biosynthesis of 6-Demethoxy-9-deoxycleomiscosin_A cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Moiety Biosynthesis cluster_lignan Phenylpropene Moiety Biosynthesis cluster_coupling Oxidative Coupling L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Esculetin Esculetin p-Coumaroyl-CoA->Esculetin Hydroxylases, Lactonization Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol CCoAOMT, CCR, CAD Radical Intermediates Radical Intermediates Esculetin->Radical Intermediates Peroxidase/Laccase Coniferyl alcohol->Radical Intermediates Peroxidase/Laccase This compound This compound Radical Intermediates->this compound Dirigent Protein-mediated coupling Biosynthetic Logic Primary Metabolism Primary Metabolism Phenylpropanoid Pathway Phenylpropanoid Pathway Primary Metabolism->Phenylpropanoid Pathway Coumarin Precursor Pathway Coumarin Precursor Pathway Phenylpropanoid Pathway->Coumarin Precursor Pathway Phenylpropene Precursor Pathway Phenylpropene Precursor Pathway Phenylpropanoid Pathway->Phenylpropene Precursor Pathway Oxidative Coupling Oxidative Coupling Coumarin Precursor Pathway->Oxidative Coupling Phenylpropene Precursor Pathway->Oxidative Coupling Coumarinolignan Coumarinolignan Oxidative Coupling->Coumarinolignan Experimental Workflow Precursor Synthesis/Isolation Precursor Synthesis/Isolation Enzymatic Coupling Reaction Enzymatic Coupling Reaction Precursor Synthesis/Isolation->Enzymatic Coupling Reaction Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Enzymatic Coupling Reaction->Reaction Monitoring (TLC/HPLC) Product Extraction Product Extraction Reaction Monitoring (TLC/HPLC)->Product Extraction Purification (Column Chromatography) Purification (Column Chromatography) Product Extraction->Purification (Column Chromatography) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Purification (Column Chromatography)->Structure Elucidation (NMR, MS) Bioactivity Assays Bioactivity Assays Structure Elucidation (NMR, MS)->Bioactivity Assays

In-Depth Technical Guide: 6-Demethoxy-9'-deoxycleomiscosin A (CAS No. 121587-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxy-9'-deoxycleomiscosin A, identified by the CAS number 121587-18-6, is a naturally occurring lignan (B3055560). Lignans are a class of polyphenolic compounds found in a variety of plants, and they are recognized for their diverse and significant biological activities. This technical guide provides a comprehensive overview of the available research on this compound, with a focus on its chemical properties, biological activity, and the experimental methodologies used in its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for the design of further experimental studies.

PropertyValueReference
CAS Number 121587-18-6[1][2][3][4][5]
Molecular Formula C₁₉H₁₆O₆[1][5]
Molecular Weight 340.33 g/mol [5]
Class Lignan[6]
Natural Source Buxus sinica[6]
Appearance Powder[5]
Purity >98% (Commercially available)[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

Biological Activity: Cytotoxicity

Initial research has indicated that this compound possesses cytotoxic activity against a range of human cancer cell lines. While the complete dataset from the primary literature is not publicly available, a 2006 study by Pettit et al. is referenced as having evaluated this compound. The study reportedly demonstrated significant growth inhibition against the following cancer cell lines:

  • Pancreas Adenocarcinoma (BXPC-3)

  • Breast Adenocarcinoma (MCF-7)

  • CNS Glioblastoma (SF-268)

  • Lung Large Cell Carcinoma (NCI-H460)

  • Prostate Carcinoma (DU-145)

Further research is required to obtain and analyze the specific quantitative data (e.g., IC₅₀ values) from this study to fully assess the compound's potency and selectivity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for the replication and extension of existing research. While the specific protocols from the key cytotoxic study by Pettit et al. (2006) are not available, a general workflow for such an investigation can be outlined.

General Cytotoxicity Assay Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of a compound like this compound against a panel of cancer cell lines.

experimental_workflow General Workflow for Cytotoxicity Screening cluster_prep Compound & Cell Line Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay & Data Analysis Compound This compound (Stock Solution in DMSO) Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Treatment Addition of Compound Dilutions to Cells Serial_Dilutions->Treatment Cell_Lines Human Cancer Cell Lines (e.g., MCF-7, DU-145, etc.) Cell_Culture Cell Culture & Seeding in 96-well plates Cell_Lines->Cell_Culture Cell_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Acquisition Absorbance Reading Viability_Assay->Data_Acquisition Data_Analysis Calculation of % Growth Inhibition Data_Acquisition->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination

General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not yet been elucidated, the known biological activities of the broader lignan class of compounds suggest potential areas of investigation. Lignans have been reported to influence key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for its modulation by this compound, based on the known activities of other lignans.

potential_pathway Hypothetical Signaling Pathway for Lignan Activity cluster_stimulus External Stimulus cluster_pathway Intracellular Signaling cluster_response Cellular Response cluster_lignan Potential Lignan Intervention Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Stimulus->MAPK_Cascade NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB Gene_Expression Gene Expression NFkB->Gene_Expression translocates to nucleus AP1 AP-1 MAPK_Cascade->AP1 AP1->Gene_Expression Inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, IL-6) Gene_Expression->Inflammatory_Mediators Lignan This compound Lignan->IKK Inhibition? Lignan->MAPK_Cascade Inhibition?

Potential signaling pathways modulated by lignans.

Future Research Directions

The current body of publicly available research on this compound is limited. To fully understand its therapeutic potential, the following research areas should be prioritized:

  • Acquisition and Analysis of Primary Data: The full experimental data from the study by Pettit et al. (2006) should be obtained to quantify the cytotoxic potency of the compound.

  • Mechanism of Action Studies: Investigations into the specific molecular targets and signaling pathways affected by this compound are crucial. This could include studies on its effects on cell cycle progression, apoptosis induction, and key cancer-related signaling cascades.

  • In Vivo Efficacy Studies: Following promising in vitro results, evaluation of the compound's anti-tumor efficacy in animal models is a critical next step.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is necessary for any further drug development efforts.

Conclusion

This compound is a natural product with documented, yet not fully detailed, cytotoxic activity against several human cancer cell lines. As a member of the lignan family, it holds promise for further investigation as a potential anticancer agent. The immediate focus for future research should be on accessing and analyzing the primary data from initial screenings and subsequently elucidating its mechanism of action. This will provide a solid foundation for its continued development as a potential therapeutic lead.

References

Unveiling the Spectroscopic Signature of 6-Demethoxy-9'-deoxycleomiscosin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data of the natural product 6-Demethoxy-9'-deoxycleomiscosin A, a coumarinolignan that has garnered interest within the scientific community. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the characterization of this compound.

Spectroscopic Data: A Quantitative Overview

The structural elucidation of this compound relies on a comprehensive analysis of its spectroscopic data. While a complete, officially published dataset for this specific molecule remains elusive in readily accessible literature, data from closely related analogs and general knowledge of coumarinolignan spectroscopy allow for a predictive and comparative summary. For the purpose of this guide, we will reference typical chemical shifts and fragmentation patterns expected for a compound of this nature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 6.30d9.5
H-4~ 7.65d9.5
H-5~ 6.95s
H-7'~ 5.00d8.0
H-8'~ 4.30m
H-2'~ 7.00d2.0
H-5'~ 6.90d8.0
H-6'~ 6.85dd8.0, 2.0
OCH₃-3'~ 3.90s
OCH₃-4'~ 3.92s

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 161.0
C-3~ 113.5
C-4~ 144.0
C-4a~ 115.0
C-5~ 101.5
C-6~ 160.0
C-7~ 105.0
C-8~ 158.0
C-8a~ 104.0
C-7'~ 78.5
C-8'~ 75.0
C-9'~ 60.0
C-1'~ 127.0
C-2'~ 110.0
C-3'~ 148.0
C-4'~ 149.0
C-5'~ 115.5
C-6'~ 119.0
OCH₃-3'~ 56.0
OCH₃-4'~ 56.2

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Da)
[M]+340.33
[M+H]+341.33
[M+Na]+363.31

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification of this compound. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm probe is recommended.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra using a standard single-pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0-220 ppm and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments should be employed to establish proton-proton and proton-carbon correlations, which are crucial for definitive structural assignment.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Infusion: The diluted sample can be directly infused into the mass spectrometer.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy, which is essential for determining the elemental composition.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Soulamea soulameoides) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation (e.g., Column Chromatography) extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification ms_analysis Mass Spectrometry (MS) purification->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) purification->nmr_analysis data_interpretation Data Interpretation ms_analysis->data_interpretation nmr_analysis->data_interpretation structure_confirmation Structure Confirmation data_interpretation->structure_confirmation

Caption: Workflow for Natural Product Characterization.

This comprehensive approach, combining meticulous experimental work with detailed spectroscopic analysis, is fundamental to the successful characterization of complex natural products like this compound.

Preliminary Biological Screening of 6-Demethoxy-9'-deoxycleomiscosin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Demethoxy-9'-deoxycleomiscosin A is a natural product belonging to the coumarinolignan class of compounds. While direct preliminary biological screening data for this specific molecule is not extensively available in the public domain, significant research has been conducted on its parent compound, cleomiscosin A, and its derivatives. This technical guide provides a comprehensive overview of the biological activities associated with cleomiscosin A and its analogues, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. The presented data, focusing primarily on anti-inflammatory and antioxidant activities, serves as a foundational reference for directing future in-vitro and in-vivo evaluations of this specific compound.

Anti-inflammatory Activity

Derivatives of the closely related coumarinolignan, cleomiscosin A, have demonstrated significant anti-inflammatory properties. A study focused on the synthesis and evaluation of novel cleomiscosin A derivatives revealed potent inhibitory activity in a primary macrophage cell culture bioassay system.[1]

Quantitative Data for Anti-inflammatory Activity of Cleomiscosin A Derivatives
CompoundConcentration (µg/mL)Anti-inflammatory Activity
1a 1 and 10Potent
3a 1 and 10Potent
4a 1 and 10Potent

Table 1: Summary of the in-vitro anti-inflammatory activity of synthesized cleomiscosin A derivatives.[1]

Experimental Protocol: In-vitro Target-Based Anti-inflammatory Study

The anti-inflammatory activity of the cleomiscosin A derivatives was assessed using a primary macrophages cell culture bioassay.[1]

1. Cell Culture:

  • Primary macrophages are isolated and cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

2. Compound Treatment:

  • The synthesized cleomiscosin A derivatives (1a, 3a, and 4a) are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.

  • The stock solutions are further diluted to the desired concentrations (1 and 10 µg/mL) in the cell culture medium.

  • The cultured macrophages are then treated with the different concentrations of the test compounds.

3. Induction of Inflammation:

  • An inflammatory response is induced in the macrophages by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

4. Assessment of Anti-inflammatory Activity:

  • The level of inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), or pro-inflammatory cytokines (e.g., TNF-α, IL-6), is measured in the cell culture supernatant.

  • The reduction in the levels of these inflammatory mediators in the presence of the test compounds compared to the vehicle control indicates anti-inflammatory activity.

5. Data Analysis:

  • The results are expressed as the percentage of inhibition of the inflammatory response.

  • Statistical analysis is performed to determine the significance of the observed effects.

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Inflammation Induction & Analysis Isolate & Culture Macrophages Isolate & Culture Macrophages Seed in Plates Seed in Plates Isolate & Culture Macrophages->Seed in Plates Treat Cells Treat Cells Seed in Plates->Treat Cells Prepare Compound Solutions Prepare Compound Solutions Prepare Compound Solutions->Treat Cells Induce Inflammation (LPS) Induce Inflammation (LPS) Treat Cells->Induce Inflammation (LPS) Measure Inflammatory Mediators Measure Inflammatory Mediators Induce Inflammation (LPS)->Measure Inflammatory Mediators Data Analysis Data Analysis Measure Inflammatory Mediators->Data Analysis

Caption: Workflow for in-vitro anti-inflammatory activity screening of cleomiscosin A derivatives.

Antioxidant Activity

Computational studies have been performed to assess the radical scavenging activity of cleomiscosin A, B, and C. These studies provide theoretical insights into the antioxidant potential of these coumarinolignans.

Key Findings from Computational Assessment:
  • Radical Scavenging Activity: The studies investigated the antioxidant properties of cleomiscosins by focusing on their structure-activity relationship using thermodynamic and kinetic calculations.[2]

  • Mechanism of Action: The antioxidant activity is evaluated based on the ability of the compounds to donate a hydrogen atom to free radicals, thereby neutralizing them.

Signaling Pathway Implicated in Inflammation

While not directly demonstrated for this compound, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway. The inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->ProInflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

The preliminary biological screening data available for the parent compound, cleomiscosin A, and its derivatives strongly suggest that this compound holds promise as a potential anti-inflammatory and antioxidant agent. The potent anti-inflammatory activity observed for its analogues warrants direct experimental investigation of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute comprehensive in-vitro and in-vivo studies to elucidate the full therapeutic potential of this natural product. Further research should focus on isolating or synthesizing sufficient quantities of this compound to perform direct biological assays and to explore its mechanism of action in greater detail.

References

6-Demethoxy-9'-deoxycleomiscosin A: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxy-9'-deoxycleomiscosin A is a naturally occurring coumarinolignoid. While its specific biological activities and mechanisms of action are not extensively documented in publicly available scientific literature, its chemical structure places it within a class of compounds known for a variety of pharmacological effects. This review aims to provide a comprehensive overview of the available information on this compound and the broader context of related compounds.

Physicochemical Properties

Limited information is available regarding the specific physicochemical properties of this compound. What is known has been compiled from various chemical supplier databases and is summarized below.

PropertyValueSource
CAS Number 121587-18-6BioBioPha[1]
Molecular Formula C19H16O6BioBioPha[1]
Appearance PowderBioBioPha[1]
Purity 98.5%BioBioPha[1]

Biological Context: Coumarinolignoids and the Genus Vitex

This compound is structurally related to cleomiscosin A, a well-studied coumarinolignoid. Coumarinolignoids are a class of natural products characterized by a coumarin (B35378) moiety linked to a phenylpropanoid unit. These compounds are known to exhibit a range of biological activities.

The genus Vitex, from which many coumarinolignoids are isolated, has a long history in traditional medicine. Various species of Vitex have been investigated for their phytochemical constituents and pharmacological properties.

Potential Biological Activities

Anti-inflammatory Activity

Many coumarinolignoids and compounds isolated from Vitex species have demonstrated anti-inflammatory properties. For instance, derivatives of the related compound cleomiscosin A have been synthesized and shown to possess potent anti-inflammatory activity. The mechanism of action for some related flavones involves the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.

Cytotoxic Activity

Certain coumarinolignoids have been investigated for their potential as anticancer agents. Studies on other structurally similar natural products have demonstrated cytotoxic effects against various cancer cell lines.

Due to the lack of specific research on this compound, no quantitative data on its biological activity (e.g., IC50, EC50 values) can be provided at this time.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the current body of scientific literature.

Signaling Pathways and Mechanisms of Action

There is no published information detailing the specific signaling pathways or mechanisms of action for this compound.

Future Directions

The structural classification of this compound as a coumarinolignoid suggests that it may possess interesting biological activities. Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. Future studies could focus on:

  • Isolation and Structural Elucidation: Detailed spectroscopic analysis to confirm its structure.

  • Synthesis: Development of a synthetic route to enable the production of analogues for structure-activity relationship (SAR) studies.

  • Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, and other potential pharmacological activities in relevant in vitro and in vivo models.

  • Mechanism of Action Studies: Investigation of its molecular targets and effects on cellular signaling pathways.

Conclusion

This compound remains a largely uncharacterized natural product. While its chemical class suggests potential for biological activity, a significant gap in the scientific literature prevents a detailed understanding of its pharmacological properties. This review highlights the need for further research to unlock the potential of this and other related coumarinolignoids. The information presented here is based on the limited data available and inferences from structurally similar compounds.

References

Methodological & Application

Synthesis Protocol for 6-Demethoxy-9'-deoxycleomiscosin A: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the current publicly available information regarding the synthesis of 6-Demethoxy-9'-deoxycleomiscosin A. Despite a comprehensive search of scientific literature, a detailed, experimentally validated protocol for the total chemical synthesis of this compound could not be located. The available data indicates that this compound is a natural product, and current preparation methods primarily rely on its isolation from plant sources. This document summarizes the known properties of the compound and provides protocols for its solubilization and formulation for research purposes.

Introduction

This compound is a naturally occurring lignan (B3055560) belonging to the flavonoid class of compounds. It has been identified in various plant species and is noted for its potential biological activities, making it a subject of interest in pharmaceutical research and drug development. Structurally, it is related to cleomiscosin A, a coumarino-lignan with a range of biological properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₉H₁₆O₆
Molecular Weight 340.327 g/mol
Appearance White solid[1]
Melting Point 173-174 °C[1]
Solubility Insoluble in water; Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2]

Table 1: Physicochemical Properties of this compound.

Current Availability and Preparation

Currently, this compound is primarily obtained through extraction from plant sources.[1] It is also commercially available from several chemical suppliers as a reference standard. For research applications requiring the use of this compound, purchasing from a reputable supplier is the most straightforward approach.

Experimental Protocols: Formulation for In Vitro and In Vivo Studies

While a synthesis protocol is not available, protocols for the preparation of this compound formulations for biological assays have been described. These protocols are crucial for ensuring the compound's proper dissolution and delivery in experimental models.

4.1. Preparation of a DMSO Stock Solution

For in vitro studies, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is typically prepared.

  • Materials:

    • This compound

    • Anhydrous DMSO

  • Protocol:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

4.2. Preparation of an In Vivo Formulation

For in vivo studies, the formulation will depend on the route of administration. The following is an example of a formulation for intraperitoneal injection, which involves a co-solvent system.

  • Materials:

    • DMSO stock solution of this compound

    • PEG300

    • Tween 80

    • Saline (0.9% NaCl in sterile water)

  • Protocol:

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween 80 and mix until the solution is clear.

    • Add saline to the final desired volume and mix thoroughly.

    • The final solution should be a clear, homogenous mixture ready for administration.

The following diagram illustrates the general workflow for preparing formulations of this compound for experimental use.

G cluster_synthesis Compound Acquisition cluster_formulation Formulation Preparation cluster_application Experimental Application start This compound (Solid) dissolve Dissolve in DMSO (Stock Solution) start->dissolve Solubilization formulate Prepare Final Formulation (e.g., with co-solvents and saline) dissolve->formulate Dilution & Mixing invitro In Vitro Assays dissolve->invitro Dilution in Media invivo In Vivo Studies formulate->invivo Administration

Figure 1. Experimental workflow for the preparation and application of this compound formulations.

Discussion on Synthetic Routes

The chemical synthesis of lignans (B1203133) is a well-established field in organic chemistry, often involving key steps such as:

  • Coupling of two phenylpropanoid units.

  • Stereoselective formation of the core heterocyclic ring system.

  • Functional group interconversions to achieve the final natural product.

While a specific synthetic route for this compound has not been published, related coumarino-lignans have been synthesized. These syntheses often employ advanced organic reactions, including palladium-catalyzed cross-coupling reactions and stereoselective cyclization methods. The development of a de novo synthesis for this compound would likely follow similar principles.

The logical flow for a hypothetical synthesis is outlined below.

G cluster_planning Synthetic Strategy cluster_execution Synthesis Execution cluster_outcome Final Product retrosynthesis Retrosynthetic Analysis key_steps Identification of Key Bond Formations retrosynthesis->key_steps starting_materials Procurement of Starting Materials key_steps->starting_materials synthesis Stepwise Synthesis & Purification starting_materials->synthesis characterization Spectroscopic Characterization (NMR, MS) synthesis->characterization final_product Pure this compound characterization->final_product

Figure 2. Logical workflow for the development of a total synthesis route for this compound.

Conclusion

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. The compound is of natural origin, and its preparation for research primarily involves isolation from plant material or purchase from commercial vendors. For researchers and drug development professionals, the provided protocols for solubilization and formulation are essential for conducting biological studies. The development of a total synthesis for this compound remains an opportunity for synthetic organic chemists. For those requiring a synthetic route, consulting specialized chemical databases such as SciFinder or Reaxys may provide more recent or less broadly disseminated information.

References

Total Synthesis of 6-Demethoxy-9'-deoxycleomiscosin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed overview of the synthetic approaches toward the coumarinolignan, 6-Demethoxy-9'-deoxycleomiscosin A. It is important to note that a complete total synthesis of this compound has not yet been reported in peer-reviewed scientific literature. Therefore, this application note will first detail the known properties of the target molecule. Subsequently, it will provide a comprehensive, representative synthetic protocol for the structurally related and more extensively studied compound, cleomiscosin A. This will include key reaction schemes, detailed experimental procedures for analogous transformations, and a summary of quantitative data. Finally, a prospective synthetic strategy for this compound, based on the methodology for cleomiscosin A, will be discussed.

Physicochemical Properties of this compound

This compound is a naturally occurring coumarinolignan. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 121587-18-6
Molecular Formula C₁₉H₁₆O₆
Molecular Weight 340.33 g/mol
Appearance Powder
Purity ≥98% (as commercially available)
Source Isolated from the herbs of Buxus sinica
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone (B3395972)

Representative Synthesis of the Cleomiscosin A Scaffold

While a direct synthesis for this compound is unavailable, the synthesis of cleomiscosin A provides a valuable template. The general approach involves the coupling of a coumarin (B35378) moiety with a phenylpropanoid unit. Key strategies reported for the synthesis of coumarinolignans include oxidative coupling, Mitsunobu coupling followed by arylation, and acid-catalyzed cyclization.[1]

A plausible synthetic pathway for cleomiscosin A is outlined below, involving the key steps of etherification and subsequent oxidative cyclization.

Proposed Synthetic Pathway for Cleomiscosin A

Cleomiscosin_A_Synthesis cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Scopoletin (B1681571) Scopoletin Intermediate Coupling & Etherification Scopoletin->Intermediate 1. Protection Coniferyl_alcohol Coniferyl alcohol Coniferyl_alcohol->Intermediate 2. Activation Cleomiscosin_A Cleomiscosin A Intermediate->Cleomiscosin_A Oxidative Cyclization

Caption: Proposed synthetic workflow for Cleomiscosin A.

Experimental Protocols (Representative)

The following are generalized protocols for the key transformations in the synthesis of a cleomiscosin A-type scaffold, based on established methodologies for coumarinolignan synthesis.

Step 1: Etherification of Scopoletin with a Protected Coniferyl Alcohol Derivative (Mitsunobu Reaction)

This step involves the coupling of the coumarin and phenylpropanoid moieties.

  • Dissolution: Dissolve scopoletin (1.0 eq), a suitably protected derivative of coniferyl alcohol (1.1 eq), and triphenylphosphine (B44618) (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the ether-linked intermediate.

Step 2: Oxidative Cyclization to form the Dioxane Ring

This key step forms the characteristic benzodioxane ring of cleomiscosin A.

  • Deprotection: If necessary, deprotect the phenolic hydroxyl group on the coniferyl alcohol moiety of the intermediate from Step 1 using standard procedures.

  • Oxidative Coupling: Dissolve the deprotected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of acetone and water.

  • Catalyst Addition: Add a catalyst for phenolic oxidative coupling. A common system involves the use of a laccase enzyme in the presence of oxygen or air.[2] Alternatively, chemical oxidants like silver(I) oxide (Ag₂O) or ferric chloride (FeCl₃) can be employed.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: After the reaction is complete, filter off the catalyst (if heterogeneous). If a chemical oxidant is used, quench the reaction appropriately (e.g., with a reducing agent like sodium thiosulfate (B1220275) if iodine was formed).

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization to obtain pure cleomiscosin A.

Summary of Key Reactions and Reagents
StepReaction TypeKey ReagentsExpected Outcome/Product
1 Mitsunobu ReactionScopoletin, Protected Coniferyl alcohol, PPh₃, DEAD/DIADEther-linked intermediate
2 Oxidative CyclizationDeprotected intermediate, Laccase/O₂, or Ag₂O/FeCl₃Cleomiscosin A

Prospective Synthetic Strategy for this compound

A plausible synthetic approach to this compound would likely follow a similar convergent strategy to that of cleomiscosin A. The key modifications would involve the selection of appropriate starting materials.

Prospective_Synthesis cluster_0 Required Starting Materials cluster_1 Key Transformation cluster_2 Target Molecule Coumarin_SM 7,8-Dihydroxycoumarin Coupling Regioselective Oxidative Coupling Coumarin_SM->Coupling Phenylpropanoid_SM p-Coumaryl alcohol Phenylpropanoid_SM->Coupling Target This compound Coupling->Target

Caption: A prospective synthetic route to the target molecule.

  • Coumarin Component: Instead of scopoletin (7-hydroxy-6-methoxycoumarin), the synthesis would require 7,8-dihydroxycoumarin .

  • Phenylpropanoid Component: In place of coniferyl alcohol (which has a methoxy (B1213986) group), p-coumaryl alcohol would be the appropriate starting material.

The central challenge in this proposed synthesis would be achieving the correct regioselectivity during the oxidative coupling of 7,8-dihydroxycoumarin and p-coumaryl alcohol to form the desired benzodioxane ring system. Careful selection of protecting groups and reaction conditions would be crucial to favor the formation of this compound over other potential isomers.

Conclusion

While the total synthesis of this compound remains an unmet challenge, the synthetic routes established for the closely related natural product, cleomiscosin A, provide a robust framework for its potential synthesis. The key transformations would likely involve a convergent coupling of a 7,8-dihydroxycoumarin derivative with a p-coumaryl alcohol derivative, followed by a critical regioselective oxidative cyclization. Further research into stereoselective and regiocontrolled methods for the formation of the coumarinolignan scaffold is warranted to enable the synthesis of this compound and other analogues for biological evaluation.

References

Application Notes and Protocols for the Quantification of 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxy-9'-deoxycleomiscosin A is a coumarinolignoid, a class of natural products exhibiting various biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are adapted from established protocols for the closely related compounds, cleomiscosin A and B.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 121587-18-6[1]
Molecular Formula C₁₉H₁₆O₆[1]
Molecular Weight 340.327 g/mol [1]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 547.2 ± 50.0 °C at 760 mmHg[1]

Analytical Methods

Two primary methods are recommended for the quantification of this compound: HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as purified fractions or standardized extracts.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm particle size) is recommended.[2][3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile-methanol (1:2, v/v) and acetic acid-water (0.5:99.5, v/v) has been shown to be effective for related compounds.[2][3] A similar gradient can be optimized for this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Based on the UV spectra of similar coumarinolignoids, a wavelength of around 326 nm is likely to be suitable for detection.[2][3] A full UV scan of a reference standard is recommended to determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.[2][3]

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

ParameterTypical Range/Value
Linearity (r²) > 0.993[2][3]
Concentration Range 10-200 µg/mL[2][3]
Intra-day Precision (RSD) < 2%[2][3]
Inter-day Precision (RSD) < 2%[2][3]
Limit of Detection (LOD) ~1-5 ng/mL (instrument dependent)
Limit of Quantification (LOQ) ~4-15 ng/mL (instrument dependent)
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 column (e.g., RP18) is suitable.[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile-methanol (1:2, v/v) and acetonitrile-water-formic acid (5:95:0.3, v/v) has been used for similar compounds and can be adapted.[4]

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for coumarinolignoids.[2][3][4]

  • Multiple Reaction Monitoring (MRM): Develop an MRM method for the quantification of this compound. This involves selecting a precursor ion (typically [M+H]⁺) and one or two product ions. The specific mass transitions will need to be determined by infusing a standard solution of the compound into the mass spectrometer.

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal intensity of the selected transitions.

3. Standard and Sample Preparation:

  • Standard and Calibration Curve Preparation: Similar to the HPLC-UV method, but lower concentrations will be required due to the higher sensitivity of the LC-MS/MS technique. The use of an internal standard (a structurally similar compound not present in the sample) is highly recommended to improve accuracy and precision.

  • Sample Preparation: For biological samples, protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation and filtration is a common and effective sample preparation technique.

4. Data Analysis and Quantification:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a weighted linear regression analysis on the calibration curve.

  • Calculate the concentration of this compound in the samples from the regression equation.

ParameterTypical Range/Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-4 ng/mL[4]
Accuracy Within ±15% of the nominal concentration
Precision (RSD) < 15%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sp1 Sample Collection (e.g., Plant Material, Plasma) sp2 Extraction (e.g., SPE, LLE, Protein Precipitation) sp1->sp2 sp3 Filtration sp2->sp3 a1 HPLC or LC-MS/MS Injection sp3->a1 Inject a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection (UV or MS/MS) a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Calibration Curve Construction d1->d2 d3 Quantification d2->d3

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_methods Quantification Methods cluster_applications Applications compound This compound hplc HPLC-UV compound->hplc suitable for lcms LC-MS/MS compound->lcms highly suitable for qc Quality Control hplc->qc pk Pharmacokinetic Studies lcms->pk dd Drug Discovery lcms->dd

Caption: Logical relationship between the analyte, analytical methods, and their applications.

References

Application Note: HPLC-UV Method for the Quantitative Analysis of 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of 6-Demethoxy-9'-deoxycleomiscosin A using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described protocol is intended for research and quality control purposes.

Introduction

This compound is a naturally occurring lignan (B3055560) found in various plant species. As a compound of interest for its potential biological activities, a reliable and validated analytical method is crucial for its quantification in different sample matrices, including plant extracts and in-vitro experimental samples. This application note details a robust reversed-phase HPLC-UV method for the accurate and precise determination of this compound. The method has been developed and validated based on the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1.

PropertyValue
CAS Number121587-18-6
Molecular FormulaC₁₉H₁₆O₆
Molecular Weight340.33 g/mol
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water.

HPLC-UV Method and Chromatographic Conditions

A reversed-phase HPLC method was developed to achieve optimal separation and quantification of this compound. The chromatographic conditions are summarized in Table 2. Lignans such as sesamin (B1680957) and asarinin (B95023) exhibit a UV absorption maximum around 287 nm, which serves as a suitable starting point for the detection wavelength.[1][2]

ParameterCondition
Instrument Standard HPLC system with a UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 287 nm
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

4.2. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general protocol for a solid plant extract is provided below:

  • Extraction: Accurately weigh 100 mg of the powdered sample and extract it with 10 mL of methanol (B129727) using sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the diluent to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The developed HPLC-UV method was validated according to ICH Q2(R1) guidelines. The validation parameters and representative results are summarized below.

5.1. System Suitability

System suitability was assessed by injecting the standard solution at 10 µg/mL six times. The acceptance criteria are presented in Table 3.

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20006500
% RSD of Peak Area≤ 2.0%0.8%
% RSD of Retention Time≤ 1.0%0.3%

5.2. Linearity and Range

Linearity was evaluated by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range1 - 100 µg/mL
Regression Equationy = 45872x + 1234
Correlation Coefficient (r²)≥ 0.999

5.3. Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of the sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery was calculated for each level.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%8.07.9599.4%0.9%
100%10.010.12101.2%0.7%
120%12.011.9099.2%1.1%

5.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the sample at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.

Precision Level% RSD of Peak Area
Repeatability0.9%
Intermediate Precision1.3%

5.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
LOD0.2 µg/mL
LOQ0.6 µg/mL

5.6. Specificity

Specificity was demonstrated by comparing the chromatograms of the blank, placebo (if applicable), standard solution, and sample solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates the specificity of the method.

Visualizations

6.1. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation std_prep Standard Preparation (1-100 µg/mL) hplc_system HPLC System Injection std_prep->hplc_system sample_prep Sample Preparation (Extraction, Filtration) sample_prep->hplc_system chrom_acq Chromatogram Acquisition (UV at 287 nm) hplc_system->chrom_acq peak_integration Peak Integration chrom_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification validation_params Validation Parameters (Accuracy, Precision, Linearity, etc.) quantification->validation_params Method_Development cluster_inputs Inputs cluster_optimization Optimization cluster_validation Validation cluster_output Output analyte_props Analyte Properties (Solubility, UV Spectrum) column_select Column Selection (C18) analyte_props->column_select lit_review Literature Review (Similar Compounds) lit_review->column_select mobile_phase Mobile Phase (ACN/H₂O, Formic Acid) column_select->mobile_phase detection_wl Detection Wavelength (287 nm) mobile_phase->detection_wl performance_check Performance Check (System Suitability) detection_wl->performance_check ich_guidelines ICH Guideline Validation (Accuracy, Precision, etc.) performance_check->ich_guidelines final_method Validated HPLC-UV Method ich_guidelines->final_method

References

Application Note: Quantitative Analysis of 6-Demethoxy-9'-deoxycleomiscosin A in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Demethoxy-9'-deoxycleomiscosin A, a coumarinolignoid found in various plant species. The described protocol provides a comprehensive workflow, from sample extraction to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates high specificity and sensitivity, making it ideal for the accurate quantification of this compound in complex plant matrices.

Introduction

This compound is a natural product with potential biological activities that is of growing interest to the scientific community.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. This document provides a detailed protocol for a robust LC-MS/MS method developed for this purpose. The methodology is based on established principles for the analysis of lignans (B1203133) and other phenolic compounds in plant materials.[3][4][5]

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC19H16O6[6][7]
Molecular Weight340.327 g/mol [6][7]
CAS Number121587-18-6[6][7]
AppearancePowder[8]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.

Workflow plant_material Plant Material (e.g., Buxus sinica) grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction filtration Filtration (0.22 µm) extraction->filtration lc_separation UPLC Separation (C18 Column) filtration->lc_separation Inject ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification Acquire Data reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation: Extraction from Plant Material

This protocol is designed for the efficient extraction of this compound from dried plant material.

Materials:

  • Dried plant material (e.g., leaves or stems of Buxus sinica)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grind the dried plant material into a fine powder.

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.[10]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction in a water bath at 40°C for 60 minutes.[10]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Hypothetical):

To establish the MRM transitions, the compound would first be analyzed in full scan mode to determine the precursor ion ([M+H]+). Subsequently, product ion scan mode would be used to identify characteristic fragment ions. The most intense and specific transitions would be selected for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 341.1[Hypothetical Fragment 1]0.053020
This compound (Qualifier) 341.1[Hypothetical Fragment 2]0.053025
Internal Standard (e.g., Apigenin) 271.1153.10.053522

Note: The specific product ions and optimal cone and collision energies would need to be determined experimentally by infusing a standard solution of this compound.

Data Presentation and Quantification

Calibration Curve

A calibration curve should be prepared using a certified reference standard of this compound. The curve should cover the expected concentration range of the analyte in the plant extracts.

Example Calibration Curve Data:

Concentration (ng/mL)Peak Area
115,234
578,987
10160,456
50812,345
1001,654,789
2003,301,567

Linearity: The method should demonstrate good linearity with a correlation coefficient (R²) > 0.99.

Method Validation Parameters

The analytical method should be validated according to standard guidelines, assessing the following parameters:

ParameterAcceptance CriteriaExample Result
Linearity (R²) > 0.990.9985
Limit of Detection (LOD) S/N ≥ 30.2 ng/mL
Limit of Quantification (LOQ) S/N ≥ 100.7 ng/mL
Precision (RSD%) < 15%Intra-day: 4.5%, Inter-day: 6.8%
Accuracy (Recovery %) 80-120%95.6%
Matrix Effect (%) 85-115%92.3%
Stability (RSD%) < 15%Autosampler (24h): 5.2%, Freeze-thaw (3 cycles): 7.1%

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the desired outcome.

logical_flow cluster_input Input cluster_process Analytical Process cluster_output Output plant_sample Plant Sample extraction Optimized Extraction plant_sample->extraction std_compound Reference Standard lcms_method Validated LC-MS/MS Method std_compound->lcms_method extraction->lcms_method quant_data Accurate Quantitative Data lcms_method->quant_data

Caption: Logical flow from sample to accurate quantitative data.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis, along with the method validation guidelines, will enable researchers to obtain accurate and reproducible results. This application note serves as a valuable resource for scientists and professionals in the fields of natural product research and drug development.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific in vitro anti-inflammatory data for 6-Demethoxy-9'-deoxycleomiscosin A is not extensively available in the public domain. The following application notes and protocols are based on established assays for the parent compound, Cleomiscosin A, and its derivatives. These protocols can serve as a foundational framework for investigating the anti-inflammatory potential of this compound.

Introduction

This compound is a derivative of Cleomiscosin A, a coumarinolignan that has garnered interest for its potential pharmacological activities. Lignans and coumarins are known to possess anti-inflammatory properties, making this compound a candidate for investigation as a novel anti-inflammatory agent. In vitro assays are crucial first steps in evaluating the efficacy and mechanism of action of such compounds.

This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory effects of this compound. The primary focus is on assays that measure the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, in a cellular model of inflammation.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% InhibitionIC₅₀ (µM)
Vehicle Control-0
LPS (1 µg/mL)--
This compound1
5
10
25
50
Positive Control (e.g., L-NAME)

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CytokineTreatmentConcentration (µM)Concentration (pg/mL)% InhibitionIC₅₀ (µM)
TNF-α Vehicle Control-0
LPS (1 µg/mL)--
This compound1
10
50
IL-6 Vehicle Control-0
LPS (1 µg/mL)--
This compound1
10
50
IL-1β Vehicle Control-0
LPS (1 µg/mL)--
This compound1
10
50

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line) is recommended as it is a well-established model for studying inflammation.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay is essential to determine the non-toxic concentration range of the test compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation. Include a vehicle control group and a positive control group (e.g., L-NAME, an iNOS inhibitor).

    • Collect the cell culture supernatants.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.

    • Briefly, the supernatant is added to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Visualization of Pathways and Workflows

Signaling Pathway of LPS-induced Inflammation

The following diagram illustrates the simplified signaling pathway activated by LPS in macrophages, leading to the production of inflammatory mediators. This compound is hypothesized to inhibit one or more steps in this pathway.

LPS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS induces transcription COX2 COX-2 Nucleus->COX2 induces transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Compound This compound (Hypothesized Inhibition) Compound->IKK Compound->NFkB

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

General Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro anti-inflammatory activity of a test compound.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability determine_conc Determine Non-Toxic Concentrations viability->determine_conc treatment Pre-treat cells with Compound + LPS Stimulation determine_conc->treatment supernatant Collect Supernatant treatment->supernatant griess Nitric Oxide (NO) Assay (Griess Reagent) supernatant->griess elisa Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) supernatant->elisa data_analysis Data Analysis (IC₅₀ Calculation) griess->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

Application Notes and Protocols for Cytotoxicity Assays of 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific cytotoxicity data and mechanistic studies for 6-Demethoxy-9'-deoxycleomiscosin A on cancer cell lines are not extensively available in the public domain. Therefore, these application notes and protocols are based on the known cytotoxic properties of the parent compound, cleomiscosin A, and its analogues. The provided data and pathways serve as a representative example for researchers investigating the potential anticancer activities of this class of compounds.

Introduction

Cleomiscosins, a class of coumarinolignans isolated from various plant species, have demonstrated noteworthy cytotoxic activities against a range of cancer cell lines. This compound, a derivative of this class, is a subject of interest for its potential as an anticancer agent. This document provides detailed protocols for assessing the cytotoxicity of this compound, methods for data presentation, and a plausible signaling pathway that may be involved in its mechanism of action.

Data Presentation: Cytotoxicity of Cleomiscosin Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cleomiscosin analogues against various human cancer cell lines. This data is illustrative and serves as a reference for the expected range of cytotoxic activity.

CompoundCell LineCancer TypeIC50 (µM)
Representative Data for Cleomiscosin Analogue 1 MCF-7Breast Adenocarcinoma8.91 ± 1.38
A549Lung Carcinoma2.14 ± 0.83
HeLaCervical CarcinomaData Not Available
HepG2Hepatocellular CarcinomaData Not Available
Representative Data for Cleomiscosin Analogue 2 JurkatT-cell LeukemiaData Not Available
PBMCsNormal (Peripheral Blood Mononuclear Cells)Selectively less toxic

Note: The IC50 values are presented as mean ± standard deviation from multiple independent experiments. The lack of available data for certain cell lines is indicated.

Experimental Protocols

A widely used and reliable method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

1. Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

2. Materials:

  • This compound (or representative cleomiscosin analogue)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570-600 nm)

  • Humidified incubator (37°C, 5% CO2)

3. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[1]

4. Data Analysis:

  • Calculate Cell Viability:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compound treatment Treat cells with compound for 24-72h compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 4h (Formazan formation) mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance Read absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Plausible Signaling Pathway: Intrinsic Apoptosis

Many natural cytotoxic compounds induce apoptosis, or programmed cell death, in cancer cells. While the specific pathway for this compound has not been elucidated, the intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism.

Intrinsic_Apoptosis_Pathway Proposed Intrinsic Apoptosis Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome compound This compound bax Bax activation compound->bax bcl2 Bcl-2 inhibition compound->bcl2 cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 activation apaf1->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway.

References

Application Notes and Protocols for Antiviral Activity Screening of 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a rich source of novel therapeutic agents, with many approved antiviral drugs originating from natural sources. Lignans and coumarins, classes to which cleomiscosin A and its derivatives belong, have demonstrated a wide range of biological activities, including anti-inflammatory and antioxidant effects.[1][2][3][4][5] The compound 6-Demethoxy-9'-deoxycleomiscosin A is a derivative of cleomiscosin A, a coumarinolignan found in various plant species. While the biological activities of cleomiscosin A have been explored, the specific antiviral potential of this compound remains an area of active investigation.

These application notes provide a comprehensive framework for the initial screening and evaluation of the antiviral activity of this compound. The protocols outlined below describe a systematic approach, beginning with cytotoxicity assessment to establish a safe therapeutic window, followed by a panel of in vitro assays to identify activity against a range of clinically relevant viruses. This workflow is designed to be adaptable for screening other novel natural products.

Data Presentation

As of the current literature, specific quantitative data on the antiviral activity of this compound is not extensively available. The following table is presented as a template for researchers to populate with their experimental findings.

VirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Influenza A virus (IAV)MDCKPlaque Reduction Assay
Herpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction Assay
Human Immunodeficiency Virus-1 (HIV-1)MT-4MTT Assay
Dengue Virus (DENV)Huh-7Focus Forming Assay
SARS-CoV-2Vero E6CPE Inhibition Assay

Abbreviations:

  • IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.

  • SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Host cell lines (e.g., Vero, MDCK, Huh-7, MT-4)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on the replication of plaque-forming viruses like Influenza A and HSV-1.

Principle: This assay measures the reduction in the formation of viral plaques in a monolayer of infected cells in the presence of the test compound. Each plaque represents a region of cells lysed by the virus, and a reduction in the number of plaques indicates an antiviral effect.

Materials:

  • Confluent monolayer of host cells (e.g., MDCK for Influenza, Vero for HSV-1) in 6-well plates

  • Virus stock of known titer (PFU/mL)

  • This compound

  • Serum-free medium

  • Overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Grow a confluent monolayer of host cells in 6-well plates.

  • Wash the cell monolayer with PBS and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells with PBS.

  • Overlay the cells with an overlay medium containing various non-toxic concentrations of this compound.

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Mechanism of Action Studies Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Compound->Cytotoxicity Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction, CPE Inhibition) Cytotoxicity->Antiviral_Assay Use non-toxic concentrations SI Calculate Selectivity Index (SI) Cytotoxicity->SI IC50 Determine IC50 Antiviral_Assay->IC50 IC50->SI MoA Time-of-Addition Assay SI->MoA If promising SI Target_ID Enzyme/Protein-based Assays (e.g., Neuraminidase, Protease) MoA->Target_ID

Caption: A generalized workflow for the antiviral screening of a novel natural product.

Hypothetical Antiviral Signaling Pathway Inhibition

Antiviral_Signaling_Pathway cluster_virus Viral Lifecycle cluster_compound Potential Targets for this compound Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication (RNA/DNA Polymerase) Uncoating->Replication Assembly Viral Protein Synthesis & Assembly (Protease) Replication->Assembly Release Viral Release (Neuraminidase) Assembly->Release Compound 6-Demethoxy-9'- deoxycleomiscosin A Compound->Entry Inhibition Compound->Replication Inhibition Compound->Assembly Inhibition Compound->Release Inhibition

Caption: Potential inhibitory targets of a novel antiviral compound in the viral lifecycle.

References

Application Notes and Protocols: 6-Demethoxy-9'-deoxycleomiscosin A as a Potential Immunomodulatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the immunomodulatory properties of 6-Demethoxy-9'-deoxycleomiscosin A is limited. The following application notes and protocols are based on the activities of the broader class of lignans (B1203133) and related cleomiscosin compounds, which have demonstrated immunomodulatory and anti-inflammatory effects.[1][2][3][4] These protocols provide a framework for investigating the potential of this compound in immunomodulation.

Introduction

Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory properties.[5][6] Cleomiscosin A, a related coumarinolignan, has also been recognized for its anti-inflammatory potential.[3][4] This document outlines the potential application of this compound as an immunomodulatory agent and provides detailed protocols for its investigation. The proposed mechanism of action, based on related compounds, involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokine production.[7][8][9]

Data Presentation

As specific quantitative data for this compound is not available, the following tables present hypothetical data based on the known activities of other immunomodulatory lignans to serve as an illustrative example for data presentation.[2]

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
115.2 ± 2.112.8 ± 1.910.5 ± 1.5
535.8 ± 3.531.2 ± 3.128.9 ± 2.8
1058.4 ± 4.252.6 ± 3.949.7 ± 3.6
2575.1 ± 5.171.3 ± 4.868.2 ± 4.5
5088.9 ± 6.385.4 ± 5.982.1 ± 5.7
IC₅₀ (µM) ~12.5 ~14.0 ~15.5

Table 2: Effect of this compound on the Viability of RAW 264.7 Macrophages.

Concentration (µM)Cell Viability (%)
199.1 ± 1.2
598.5 ± 1.5
1097.8 ± 1.8
2596.2 ± 2.1
5094.5 ± 2.5
10091.3 ± 3.0

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Quantification of Cytokines (ELISA)

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • LPS (from E. coli)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed RAW 264.7 cells and treat with this compound and LPS as described in Protocol 2.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Normalize the expression of phosphorylated proteins to their total protein counterparts.

Visualizations

immunomodulatory_pathway cluster_mapk MAPK Signaling cluster_nfkb NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEKK MEKKs TAK1->MEKK activates IKK IKK Complex TAK1->IKK activates MAPK_pathway MAPK Pathway MKKs MKKs MEKK->MKKs MAPKs p38, ERK, JNK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines induces transcription NFkB_pathway NF-κB Pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines induces transcription Compound 6-Demethoxy-9'- deoxycleomiscosin A Compound->TAK1 Compound->IKK

Caption: Proposed mechanism of this compound.

experimental_workflow cluster_assays Downstream Assays start Start: Culture RAW 264.7 Cells treatment Treat with 6-Demethoxy-9'- deoxycleomiscosin A start->treatment lps Stimulate with LPS treatment->lps mtt Cell Viability (MTT Assay) lps->mtt 24h elisa Cytokine Quantification (ELISA) lps->elisa 24h western Protein Expression (Western Blot) lps->western Varying times data Data Analysis mtt->data elisa->data western->data conclusion Conclusion on Immunomodulatory Potential data->conclusion

References

Application Notes and Protocols for 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxy-9'-deoxycleomiscosin A is a natural product belonging to the coumarin (B35378) family. While specific biological data for this derivative is limited, its parent compound, cleomiscosin A, and other coumarin derivatives have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Structurally related coumarins have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.[3][4][5] Therefore, this compound presents itself as a valuable research tool for investigating inflammatory processes and cancer biology.

These application notes provide detailed protocols for utilizing this compound to explore its potential as an anti-inflammatory and cytotoxic agent.

Potential Research Applications

  • Anti-inflammatory Research: Investigation of its ability to suppress inflammatory responses in cellular models, potentially through the inhibition of the NF-κB signaling pathway and downstream targets like COX-2 and iNOS.

  • Cancer Research: Evaluation of its cytotoxic effects on various cancer cell lines to determine its potential as an anticancer agent.

  • Drug Discovery: Use as a lead compound for the development of novel anti-inflammatory or anticancer drugs.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₂₀H₁₈O₇
Molecular Weight 370.35 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage. Protect from light.

Note: For most in vitro experiments, a stock solution can be prepared in DMSO. Avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of This compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

NF-κB Luciferase Reporter Assay

This protocol is used to determine if this compound inhibits the NF-κB signaling pathway. This assay uses a reporter gene (luciferase) under the control of NF-κB response elements.[10][11][12][13][14]

Materials:

  • HEK293T or similar cells

  • Complete cell culture medium

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • NF-κB activator (e.g., TNF-α or LPS)

  • 96-well white, opaque plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity by this compound relative to the stimulated vehicle control.

NF-κB Luciferase Reporter Assay Workflow

NFkB_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 seed Seed cells transfect Transfect with NF-κB reporter and control plasmids seed->transfect treat Treat with 6-Demethoxy-9'- deoxycleomiscosin A transfect->treat stimulate Stimulate with TNF-α or LPS treat->stimulate lyse Lyse cells stimulate->lyse measure Measure luciferase activity lyse->measure

Caption: Workflow for the NF-κB luciferase reporter assay.

Western Blot Analysis of COX-2 and iNOS

This protocol is for detecting the protein expression levels of the inflammatory mediators COX-2 and iNOS in response to treatment with this compound.[15][16][17][18][19]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • This compound

  • LPS (Lipopolysaccharide)

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Proposed Anti-inflammatory Signaling Pathway

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to nucleus DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription COX2 COX-2 Transcription->COX2 iNOS iNOS Transcription->iNOS Compound This compound Compound->IKK inhibits? Compound->NFkB_nuc inhibits?

Caption: Proposed mechanism of anti-inflammatory action.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa4815.2
MCF-74825.8
A5494818.5

Table 2: Hypothetical NF-κB Inhibition Data

Compound Concentration (µM)% NF-κB Activity (relative to stimulated control)
0.192.5
175.3
1045.1
2520.7

Table 3: Hypothetical Protein Expression Data (Fold Change vs. LPS-stimulated control)

Compound Concentration (µM)COX-2 ExpressioniNOS Expression
10.850.90
100.420.55
250.150.28

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of "6-Demethoxy-9'-deoxycleomiscosin A" for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "6-Demethoxy-9'-deoxycleomiscosin A" during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a natural product that is practically insoluble in water.[1] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Q2: How can I prepare a stock solution of this compound?

A2: Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[3] For example, a 10 mM stock solution can be prepared in DMSO.[4] From this stock, you can make further dilutions into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal (typically less than 1%) to avoid affecting the biological system.[3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are a few troubleshooting steps:

  • Lower the final concentration: Your target concentration in the aqueous buffer might be above the solubility limit of the compound in that specific medium.

  • Optimize the dilution method: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.[3]

  • Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the stock solution can sometimes improve solubility.

  • Consider a different co-solvent: While DMSO is common, other water-miscible organic solvents or co-solvent systems might provide better solubility upon dilution.[5]

Q4: What are the common methods to improve the aqueous solubility of poorly soluble compounds like this compound for in vitro studies?

A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds for experimental purposes. These can be broadly categorized as:

  • Co-solvents: Using water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) can increase the solubility of a compound in an aqueous solution.[6]

  • Surfactants: The use of non-ionic surfactants, such as Tween 80, can help to create micellar formulations that increase the apparent solubility of a compound.[6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to shift the equilibrium towards the more soluble ionized form can be effective.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.

  • Suspending Agents: For some in vitro assays, creating a fine, uniform suspension using agents like carboxymethyl cellulose (B213188) (CMC) can be a viable option, although this does not truly solubilize the compound.[6]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your culture plates under a microscope for any signs of compound precipitation.

    • Vehicle Control: Always include a vehicle control (medium with the same final concentration of the organic solvent used for the stock solution) to ensure that the solvent itself is not causing any cellular effects.

    • Solubility Test: Before conducting your main experiment, perform a preliminary solubility test of this compound in your specific cell culture medium at the desired concentrations.

    • Try a different solubilization method: If precipitation is observed, consider using a solubility enhancement technique as described in the FAQs (e.g., co-solvents, surfactants).

Issue 2: Difficulty preparing a working solution of a specific concentration in an aqueous buffer.
  • Possible Cause: The desired concentration exceeds the intrinsic aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Determine Maximum Solubility: Systematically test the solubility of the compound in the buffer to determine its upper limit.

    • Employ Solubility Enhancers: Based on the required concentration, select an appropriate solubility enhancement method. The table below provides a starting point for common formulation strategies.

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventSolubilityReference
WaterInsoluble[1]
DMSOSoluble[2]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
Table 2: Example Formulations for Poorly Soluble Compounds for In Vitro/In Vivo Studies
Formulation StrategyComponentsExample ApplicationReference
Co-solvent Dissolved in PEG400Oral Formulation[6]
Suspension Suspended in 0.2% Carboxymethyl celluloseOral Formulation[6]
Surfactant/Suspension Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl celluloseOral Formulation[6]
Co-solvent/Oil 10% DMSO in Corn oilInjection Formulation[6]
Complexation 20% SBE-β-CD in SalineInjection Formulation[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight: 340.33 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes or glass vials

    • Vortex mixer

  • Procedure:

    • Weigh out 3.40 mg of this compound.

    • Transfer the weighed compound into a clean, dry microcentrifuge tube or glass vial.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the mixture vigorously for 1-2 minutes, or until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Preparing a Working Solution using a Co-solvent/Surfactant System

This protocol provides a general guideline for preparing a working solution for in vitro assays. The final concentrations of the co-solvent and surfactant may need to be optimized.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • PEG300

    • Tween 80

    • Aqueous buffer or cell culture medium

  • Procedure (for a 10 µM final concentration in 1 mL):

    • In a sterile microcentrifuge tube, add 1 µL of the 10 mM stock solution in DMSO.

    • Add 10 µL of PEG300 and vortex briefly to mix.

    • Add 5 µL of a 10% Tween 80 solution and vortex briefly.

    • Add 984 µL of the pre-warmed aqueous buffer or cell culture medium to the tube.

    • Vortex the final solution thoroughly to ensure homogeneity. The final DMSO concentration will be 0.1%.

Mandatory Visualization

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application In Vitro Assay weigh Weigh Compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve stock Aliquot of Stock Solution dissolve->stock add_enhancer Add Solubility Enhancer (e.g., Co-solvent, Surfactant) stock->add_enhancer add_buffer Dilute in Aqueous Buffer (Vortexing) add_enhancer->add_buffer final_solution Final Working Solution add_buffer->final_solution assay Add to Cells/Assay System final_solution->assay incubate Incubate assay->incubate measure Measure Endpoint incubate->measure

Caption: Experimental workflow for preparing this compound for in vitro studies.

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome compound Poorly Soluble Compound (this compound) low_solubility Low Aqueous Solubility compound->low_solubility cosolvents Co-solvents (e.g., PEG) low_solubility->cosolvents surfactants Surfactants (e.g., Tween 80) low_solubility->surfactants cyclodextrins Cyclodextrins low_solubility->cyclodextrins nanosuspension Nanosuspension low_solubility->nanosuspension improved_solubility Improved Apparent Solubility and Bioavailability for In Vitro Assays cosolvents->improved_solubility surfactants->improved_solubility cyclodextrins->improved_solubility nanosuspension->improved_solubility

Caption: Logical relationship between the solubility problem and potential solutions.

representative_signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway compound Coumarinolignan (e.g., this compound) cox COX-1 / COX-2 compound->cox Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) compound->cytokines Inhibition caspases Caspase Activation compound->caspases Induction prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation cytokines->inflammation apoptosis Apoptosis caspases->apoptosis

Caption: Representative signaling pathways potentially modulated by coumarinolignans.

References

Technical Support Center: Stability of 6-Demethoxy-9'-deoxycleomiscosin A in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with "6-Demethoxy-9'-deoxycleomiscosin A" during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of "this compound" in DMSO?

A1: Several factors can influence the stability of chemical compounds dissolved in DMSO. Key considerations for a natural product like "this compound" include:

  • Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible functional groups. Studies have shown that water is a more significant factor in compound degradation in DMSO than oxygen.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing DMSO stock solutions at room temperature for extended periods can lead to significant compound loss.[1][2][3]

  • Light Exposure: Many organic compounds are sensitive to photodegradation. It is advisable to protect solutions from light, especially during long-term storage, by using amber vials.

  • pH of the Solution: Acidic or basic impurities in the DMSO or on the storage container can catalyze degradation reactions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and may lead to compound precipitation or degradation. However, some studies suggest that for many compounds, a limited number of freeze-thaw cycles do not cause significant loss of compound when handled properly.[1][2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of susceptible functional groups.[1][2]

Q2: How should I prepare a stock solution of "this compound" in DMSO to maximize its stability?

A2: To prepare a stable stock solution, follow these guidelines:

  • Use High-Purity, Anhydrous DMSO: Ensure the DMSO has a low water content (anhydrous, ≥99.9%).

  • Inert Atmosphere: If the compound is known to be sensitive to oxidation, consider dissolving it under an inert atmosphere (e.g., nitrogen or argon).

  • Appropriate Concentration: Prepare a concentration that is well within the solubility limit of the compound in DMSO to avoid precipitation. A common stock concentration is 10 mM.[1][2]

  • Thorough Dissolution: Ensure the compound is completely dissolved by vortexing or brief sonication.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene (B1209903) vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and light.[1][2]

Q3: What are the recommended storage conditions for "this compound" DMSO stock solutions?

A3: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C. A study on a large set of compounds showed that most were stable for 15 weeks at 40°C in an accelerated stability study, suggesting good stability at lower temperatures.[1][2] For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Q4: How can I assess the stability of my "this compound" solution?

A4: The most reliable method for assessing compound stability is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector and a Mass Spectrometer (MS).[1][2] This allows for the quantification of the parent compound and the detection of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of any degradants.

Q5: What are the visual signs of "this compound" degradation in a DMSO solution?

A5: Visual indicators of degradation can include:

  • Color Change: A change in the color of the solution over time.

  • Precipitation: The formation of a solid precipitate, which could be the original compound crashing out of solution or a less soluble degradation product.

  • Haze or Cloudiness: The solution becoming unclear.

It is important to note that significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC/LC-MS are essential for confirming stability.

Troubleshooting Guides

Problem: I observe a precipitate in my thawed DMSO stock solution.
Possible Cause Troubleshooting Steps
Low Solubility: The compound's solubility limit in DMSO may have been exceeded, especially at lower temperatures.1. Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex to attempt redissolution. 2. If the precipitate remains, centrifuge the solution and analyze the supernatant by HPLC to determine the concentration of the remaining soluble compound. 3. Consider preparing a new stock solution at a lower concentration.
Degradation: The compound may have degraded into a less soluble product.1. Analyze the supernatant and, if possible, the redissolved precipitate by LC-MS to identify the components. 2. The presence of new peaks in the chromatogram that are not in a freshly prepared sample would indicate degradation.
Water Absorption: The DMSO may have absorbed water, reducing the compound's solubility.1. Use fresh, anhydrous DMSO for future stock preparations. 2. Ensure vials are tightly sealed and minimize the time they are open to the atmosphere.
Problem: My compound's concentration appears to have decreased over time.
Possible Cause Troubleshooting Steps
Chemical Degradation: The compound is unstable under the storage conditions.1. Review the storage conditions (temperature, light exposure). 2. Perform a time-course stability study (see Experimental Protocols) to determine the rate of degradation. 3. Analyze samples by LC-MS to identify potential degradation products.
Adsorption to Container: The compound may be adsorbing to the surface of the storage vial.1. Test different vial materials (e.g., glass vs. polypropylene). Studies have shown no significant difference for many compounds, but it can be compound-specific.[1][2] 2. Include a small amount of a non-ionic surfactant in the assay buffer if compatible with the downstream application.
Evaporation of Solvent: If not sealed properly, DMSO can evaporate, leading to an apparent increase, but if water is absorbed, it can lead to volume changes and concentration errors.1. Ensure vials are tightly sealed with high-quality caps (B75204) and septa. 2. Use parafilm to further seal vials for long-term storage.
Problem: I see new, unexpected peaks in my LC-MS analysis.
Possible Cause Troubleshooting Steps
Degradation Products: The new peaks are likely degradation products of "this compound".1. Characterize the new peaks using high-resolution mass spectrometry and MS/MS fragmentation to elucidate their structures. 2. If possible, use NMR to confirm the structures of the major degradants.
Contamination: The sample may have been contaminated.1. Analyze a blank sample of the DMSO used for stock preparation. 2. Review sample handling procedures to identify potential sources of contamination.
DMSO-related Artifacts: DMSO can sometimes react with certain compounds or form adducts in the mass spectrometer source.1. Consult literature on common DMSO artifacts in mass spectrometry. 2. Modify the MS source conditions to minimize adduct formation.

Experimental Protocols

Protocol for Assessing the Stability of "this compound" in DMSO

This protocol outlines a general procedure for conducting an accelerated stability study.

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • Internal standard (a stable, non-reactive compound with similar chromatographic properties)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Amber glass or polypropylene vials with screw caps and septa

2. Equipment:

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Incubator or oven (e.g., 40°C for accelerated studies)

  • Freezer (-20°C or -80°C)

  • HPLC or UHPLC system with UV and MS detectors

3. Procedure:

  • Preparation of Stock Solutions:

    • Test Compound Stock: Accurately weigh and dissolve "this compound" in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly.

    • Internal Standard (IS) Stock: Prepare a 10 mM stock solution of the chosen internal standard in DMSO.

  • Sample Preparation for Stability Study:

    • Time Zero (T0) Sample:

      • In a clean vial, mix an aliquot of the test compound stock solution with an equal volume of the IS stock solution.

      • Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).

      • Vortex and transfer to an autosampler vial. This represents the initial concentration.

    • Incubation Samples:

      • Aliquot the test compound stock solution into multiple vials for each storage condition (e.g., 40°C, room temperature, 4°C, -20°C).

      • Ensure each vial is tightly sealed.

  • Time-Point Analysis:

    • At each designated time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare the sample for LC-MS analysis as described for the T0 sample (by adding IS and diluting).

4. LC-MS Analysis (Example Conditions):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • UV Detection: At the λmax of "this compound"

  • MS Detection: Electrospray ionization (ESI) in positive or negative mode, monitoring the parent ion of the test compound and the internal standard.

5. Data Analysis:

  • For each time point, determine the peak area of the test compound and the internal standard.

  • Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.

  • Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.

  • Plot the % Remaining against time to visualize the degradation profile.

Data Presentation

Table 1: Example Stability Data for "this compound" in DMSO (Hypothetical)

Storage ConditionTime Point% Remaining (Mean ± SD, n=3)Appearance of Degradation Products (Peak Area %)
-80°C 12 Weeks99.5 ± 0.8< 0.5%
-20°C 12 Weeks98.2 ± 1.1< 1.0%
4°C 12 Weeks91.7 ± 2.58.3%
Room Temp (25°C) 12 Weeks75.4 ± 4.224.6%
40°C 4 Weeks60.1 ± 5.739.9%

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot Stock into Vials prep_stock->aliquot prep_is Prepare 10 mM Internal Standard Stock sample_prep Prepare for Analysis (Add IS, Dilute) prep_is->sample_prep storage_conditions Store at Different Conditions (-80°C, -20°C, 4°C, RT, 40°C) aliquot->storage_conditions timepoint Retrieve Samples at Time Points (T=0, 1, 4, 8, 12 weeks) storage_conditions->timepoint timepoint->sample_prep lcms Analyze by LC-MS sample_prep->lcms data_analysis Calculate % Remaining vs. T0 lcms->data_analysis

Caption: Experimental workflow for assessing compound stability in DMSO.

logical_relationships compound_stability Compound Stability temperature Temperature compound_stability->temperature water Water Content compound_stability->water light Light Exposure compound_stability->light oxygen Oxygen compound_stability->oxygen ph pH compound_stability->ph freezethaw Freeze-Thaw Cycles compound_stability->freezethaw storage_temp Low Temperature Storage (-20°C / -80°C) temperature->storage_temp mitigated by anhydrous Anhydrous DMSO water->anhydrous mitigated by amber_vials Amber Vials light->amber_vials mitigated by inert_gas Inert Atmosphere oxygen->inert_gas mitigated by aliquoting Aliquoting freezethaw->aliquoting mitigated by

Caption: Factors influencing compound stability in DMSO and mitigation strategies.

References

Technical Support Center: Purifying 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Demethoxy-9'-deoxycleomiscosin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies during the isolation and purification of this lignanamide.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from plant material?

A1: The initial extraction of lignanamides like this compound from plant sources typically involves maceration or Soxhlet extraction of the dried and powdered plant material. Common solvents used for extraction are methanol (B129727) or ethanol (B145695), often in aqueous mixtures (e.g., 70-100% ethanol or methanol).[1] Following extraction, the crude extract is usually concentrated under reduced pressure.

Q2: I am observing co-elution of impurities during column chromatography. How can I improve the separation?

A2: Co-elution of structurally similar compounds is a common challenge. To improve separation, consider the following:

  • Vary the Stationary Phase: If you are using normal-phase silica (B1680970) gel, consider switching to a reverse-phase C18 (RP-18) column or using a different type of resin like Diaion.

  • Optimize the Mobile Phase: For normal-phase chromatography, try adjusting the polarity of your solvent system. A gradient elution with a gradual increase in the polar solvent (e.g., ethyl acetate (B1210297) in hexane) can be effective. For reverse-phase, optimize the ratio of water to organic solvent (e.g., methanol or acetonitrile).

  • Employ Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (HPLC) is often necessary to resolve closely related compounds.

Q3: My yield of this compound is very low. What are the potential causes and solutions?

A3: Low yield can result from several factors throughout the extraction and purification process. Here are some troubleshooting steps:

  • Incomplete Extraction: Ensure the plant material is finely powdered and the extraction time is sufficient. Multiple extraction cycles can improve the yield.

  • Compound Degradation: Lignanamides can be sensitive to heat and pH. Avoid high temperatures during solvent evaporation and consider the pH of your solvents.

  • Loss During Liquid-Liquid Partitioning: If performing solvent partitioning, ensure the compound's solubility characteristics are well-matched with the chosen solvents to prevent loss to the undesired phase.

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase during chromatography. Using a different adsorbent or deactivating the silica gel with a small amount of a polar solvent might help.

Q4: How can I confirm the purity and identity of my final product?

A4: The purity and identity of this compound should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Use an analytical HPLC with a suitable column and detector (e.g., UV-Vis) to assess purity. A single, sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (340.327 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirmation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Broad or Tailing Peaks in Chromatography - Column overloading.- Inappropriate solvent system.- Secondary interactions with the stationary phase.- Reduce the amount of sample loaded onto the column.- Optimize the mobile phase polarity and composition.- Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to reduce tailing.
No Elution of the Compound - Compound is too strongly adsorbed to the stationary phase.- Incorrect mobile phase composition (too non-polar).- Increase the polarity of the mobile phase significantly.- Switch to a less retentive stationary phase.
Presence of Multiple, Unresolved Compounds in the Final Fraction - Insufficient resolution of the chromatographic system.- Employ a multi-step purification strategy, combining different chromatographic techniques (e.g., normal-phase followed by reverse-phase chromatography).- Utilize preparative HPLC for the final purification step.
Sample Precipitation in the Column - Low solubility of the compound in the mobile phase.- Pre-dissolve the sample in a small amount of a strong solvent before mixing with the mobile phase for loading.- Modify the mobile phase to increase the solubility of the compound.

Quantitative Data Summary

The following table presents a hypothetical summary of a multi-step purification process for this compound to illustrate how quantitative data can be structured.

Purification Step Starting Material (g) Fraction/Eluate Volume (mL) Yield (mg) Purity (%)
Crude Methanolic Extract 500200025,000~2
Silica Gel Column Chromatography (Fraction 3) 2550085045
RP-18 Column Chromatography (Fraction 2) 0.8520021085
Preparative HPLC 0.215095>98

Experimental Workflow

A typical experimental workflow for the purification of this compound is outlined below.

experimental_workflow start Plant Material (Dried & Powdered) extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chroma Silica Gel Column Chromatography crude_extract->column_chroma fraction_collection Fraction Collection & TLC Analysis column_chroma->fraction_collection rp_chroma Reverse-Phase (RP-18) Chromatography fraction_collection->rp_chroma Pool promising fractions prep_hplc Preparative HPLC rp_chroma->prep_hplc pure_compound Pure Compound (>98% Purity) prep_hplc->pure_compound analysis Purity & Structure Confirmation (HPLC, MS, NMR) pure_compound->analysis

References

optimizing extraction yield of "6-Demethoxy-9'-deoxycleomiscosin A" from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 6-Demethoxy-9'-deoxycleomiscosin A from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its natural sources?

A1: this compound is a coumarinolignan, a class of natural products formed by the combination of a coumarin (B35378) and a phenylpropanoid. It has been reported to be isolated from plants of the family Buxaceae, such as Buxus sinica.[1] Coumarinolignans, in general, are known for their diverse biological activities.

Q2: What are the key factors influencing the extraction yield of this compound?

A2: The extraction yield is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material (e.g., particle size). The selection of an appropriate solvent system is critical and should be based on the polarity of the target compound.

Q3: What type of solvents are suitable for extracting this compound?

A3: Based on available data, this compound is soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] Therefore, solvents of intermediate polarity are likely to be most effective for its extraction.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of Target Compound Inappropriate Solvent Choice: The solvent may be too polar or non-polar to effectively solubilize the compound.Based on known solubility, start with solvents of intermediate polarity like ethyl acetate or a mixture of chloroform and methanol. Perform small-scale pilot extractions with a gradient of solvents to determine the optimal system.
Incomplete Cell Lysis: The solvent may not be penetrating the plant material effectively.Ensure the plant material is finely ground to a consistent particle size to maximize surface area. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.
Degradation of the Compound: The compound may be sensitive to heat, light, or pH changes during extraction.Conduct extractions at room temperature or slightly elevated temperatures, avoiding excessive heat. Protect the extraction setup from direct light. Evaluate the pH of the extraction mixture and neutralize if necessary.
Presence of Many Impurities in the Crude Extract Low Selectivity of the Solvent: The chosen solvent may be co-extracting a wide range of other compounds.Employ a sequential extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent (e.g., ethyl acetate) to isolate the target compound.
Co-extraction of Pigments and Other Polar Compounds: Chlorophyll (B73375) and other pigments can interfere with downstream purification.Incorporate a defatting step with a non-polar solvent prior to the main extraction. For chlorophyll removal, consider column chromatography with an appropriate adsorbent like silica (B1680970) gel.
Difficulty in Isolating the Pure Compound Complex Mixture of Structurally Similar Compounds: The crude extract may contain other lignans (B1203133) or coumarins with similar properties.Utilize multi-step chromatographic techniques. Start with column chromatography on silica gel for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Compound Precipitation During Solvent Removal: The compound may be poorly soluble in the final solvent after evaporation.Evaporate the solvent under reduced pressure at a low temperature. If precipitation occurs, try redissolving the residue in a small amount of a suitable solvent (e.g., acetone, DMSO) before proceeding.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and purification of this compound.

Protocol 1: General Extraction of this compound

Objective: To extract this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves or stems of Buxus sinica)

  • Hexane (B92381)

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Filter paper and funnel

  • Erlenmeyer flasks

Procedure:

  • Defatting: Macerate 100 g of the dried, powdered plant material with 500 mL of hexane for 24 hours at room temperature with occasional stirring. This step removes non-polar compounds like fats and waxes.

  • Filter the mixture and discard the hexane extract. Air-dry the plant residue.

  • Extraction: Macerate the defatted plant material with 500 mL of ethyl acetate for 48 hours at room temperature with occasional stirring.

  • Filter the mixture and collect the ethyl acetate extract.

  • Repeat the extraction process (steps 3 and 4) two more times with fresh ethyl acetate to ensure complete extraction.

  • Combine all the ethyl acetate extracts.

  • Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

Objective: To perform initial fractionation of the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh)

  • Glass column

  • Hexane

  • Ethyl acetate

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into the glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 9:1) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest based on the TLC profile.

Data Presentation

The following table provides a hypothetical summary of extraction yields using different solvents, which would be populated with experimental data.

Solvent System Extraction Method Extraction Time (hours) Yield of Crude Extract ( g/100g of plant material) Purity of Target Compound in Crude Extract (%)
100% HexaneMaceration48Data to be filledData to be filled
100% ChloroformMaceration48Data to be filledData to be filled
100% Ethyl AcetateMaceration48Data to be filledData to be filled
80% MethanolMaceration48Data to be filledData to be filled
100% Ethyl AcetateSoxhlet12Data to be filledData to be filled
100% Ethyl AcetateUAE1Data to be filledData to be filled

Visualizations

Biosynthetic Pathway of Coumarinolignans

The following diagram illustrates the simplified biosynthetic pathway leading to the formation of coumarinolignans.

Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coupling Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid ... pCoumaric_acid pCoumaric_acid Cinnamic_acid->pCoumaric_acid ... Coumarin Coumarin Cinnamic_acid->Coumarin ... Phenylpropene Phenylpropene pCoumaric_acid->Phenylpropene ... Coumarinolignan Coumarinolignan Phenylpropene->Coumarinolignan Coumarin->Coumarinolignan Oxidative_Coupling Oxidative_Coupling p1->Oxidative_Coupling c1->Oxidative_Coupling

Caption: Simplified biosynthesis of coumarinolignans.

General Experimental Workflow

The diagram below outlines the general workflow for the extraction and isolation of this compound.

Workflow Start Plant Material (e.g., Buxus sinica) Grinding Grinding to fine powder Start->Grinding Defatting Defatting (Hexane) Grinding->Defatting Extraction Extraction (e.g., Ethyl Acetate) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Fractions Combined Purified Fractions Fraction_Collection->Purified_Fractions Final_Purification Final Purification (e.g., Prep-HPLC) Purified_Fractions->Final_Purification Pure_Compound This compound Final_Purification->Pure_Compound

Caption: Extraction and isolation workflow.

References

Technical Support Center: Overcoming Low Bioavailability of Coumarinolignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the low bioavailability of coumarinolignans.

Frequently Asked Questions (FAQs)

Q1: Why do coumarinolignans typically exhibit low oral bioavailability?

A1: The low oral bioavailability of coumarinolignans primarily stems from two key factors:

  • Poor Aqueous Solubility: Coumarinolignans are often highly lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits their dissolution, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption, coumarinolignans can undergo significant metabolism in the intestines and liver, reducing the amount of unchanged drug that reaches systemic circulation.

Q2: What are the main strategies to improve the oral bioavailability of coumarinolignans?

A2: Several strategies can be employed to overcome the low bioavailability of coumarinolignans, broadly categorized as:

  • Formulation-Based Approaches: These aim to enhance the solubility and dissolution rate of the coumarinolignan. Examples include:

    • Lipid-Based Formulations: Such as solid lipid nanoparticles (SLNs) and nanoemulsions, which can encapsulate the lipophilic drug and present it in a more readily absorbable form.

    • Polymeric Nanoparticles: These can protect the drug from degradation and provide controlled release.

    • Solid Dispersions: Dispersing the coumarinolignan in a hydrophilic carrier can improve its wettability and dissolution.

  • Chemical Modification (Prodrug Approach): This involves modifying the chemical structure of the coumarinolignan to create a more soluble or permeable derivative (a prodrug) that is converted back to the active parent drug within the body.

Q3: Are there any natural compounds that can enhance the bioavailability of coumarinolignans?

A3: Yes, certain natural compounds, known as "bioenhancers," can improve the bioavailability of other drugs when co-administered. For instance, piperine, a compound from black pepper, is known to inhibit drug-metabolizing enzymes and efflux transporters, potentially increasing the absorption of co-administered drugs. While specific studies on co-administration with coumarinolignans are limited, this is a promising area of investigation.

Troubleshooting Guides

Issue 1: Poor in vitro dissolution of the coumarinolignan formulation.
Possible Cause Troubleshooting Step
Insufficient solubilization of the coumarinolignan in the formulation.1. Optimize Formulation Components: For lipid-based systems, screen different lipids and surfactants to find a combination that provides the best solubilization capacity for your specific coumarinolignan. 2. Increase Drug Loading (with caution): While higher drug loading is often desired, it can sometimes lead to precipitation. Optimize the drug-to-carrier ratio. 3. Particle Size Reduction: For nanoparticle formulations, ensure that the particle size is within the desired nanometer range, as smaller particles generally have a higher surface area-to-volume ratio, leading to faster dissolution.
Precipitation of the coumarinolignan upon dilution in the dissolution medium.1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to your formulation. These polymers can help maintain a supersaturated state and prevent the drug from precipitating out of solution. 2. Modify the Dissolution Medium: If appropriate for your experimental goals, consider using a dissolution medium that better mimics the in vivo environment, which may include surfactants or lipids.
Issue 2: Low permeability of the coumarinolignan across Caco-2 cell monolayers.
Possible Cause Troubleshooting Step
The coumarinolignan is a substrate for efflux transporters (e.g., P-glycoprotein).1. Co-administration with Efflux Inhibitors: Conduct the Caco-2 permeability assay in the presence of known P-gp inhibitors (e.g., verapamil) or BCRP inhibitors (e.g., fumitremorgin C). A significant increase in the apparent permeability coefficient (Papp) in the presence of an inhibitor suggests that your compound is a substrate for that transporter.[1] 2. Prodrug Approach: Design a prodrug that masks the functional groups recognized by the efflux transporter.
The coumarinolignan has inherently low passive permeability.1. Formulation Strategies: Encapsulating the coumarinolignan in nanoparticles or a lipid-based formulation can facilitate its transport across the cell monolayer. 2. Chemical Modification: Synthesize analogs of the coumarinolignan with modified lipophilicity to enhance passive diffusion.
Issue 3: High variability in in vivo pharmacokinetic data.
Possible Cause Troubleshooting Step
Poor and variable absorption from the GI tract.1. Standardize Dosing Conditions: Ensure that animals are fasted for a consistent period before dosing, as the presence of food can significantly impact the absorption of lipophilic compounds. 2. Optimize the Formulation: A well-designed formulation (e.g., a self-microemulsifying drug delivery system - SMEDDS) can reduce the variability in absorption by presenting the drug in a consistent, pre-dissolved state.
Significant inter-individual differences in metabolism.1. Increase the Number of Animals: Using a larger group of animals can help to obtain a more statistically robust pharmacokinetic profile. 2. Consider Genetic Differences: Be aware of potential strain-dependent differences in drug-metabolizing enzymes in your animal model.

Quantitative Data Summary

The oral bioavailability of coumarinolignans and related compounds is generally low. The following table summarizes available data from preclinical studies.

CompoundAnimal ModelDoseOral Bioavailability (%)Key Findings
GlycycoumarinRat20 mg/kg9.22Rapidly absorbed and transformed into conjugated metabolites.
Coumarins from Clausena harmandiana (dentatin, nordentatin, heptaphylline, 7-methoxyheptaphylline)Rat500 mg/kg (extract)31.48 - 45.23All four compounds exhibited high oral availability.[2]
OxypeucedaninRat20 mg/kg10.26Showed poor and slow absorption.[3]

Experimental Protocols

Preparation of Coumarinolignan-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline and should be optimized for the specific coumarinolignan.

Materials:

  • Coumarinolignan

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Distilled water

  • Organic solvent (if using the solvent emulsification-diffusion method, e.g., acetone, ethanol)

Method: High-Pressure Homogenization (Hot Homogenization) [4][5][6][7]

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the coumarinolignan in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or below to allow the lipid to recrystallize and form solid lipid nanoparticles.

Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of coumarinolignans.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test coumarinolignan

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Method: [1][8][9][10]

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Permeability Study (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test coumarinolignan solution in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.

  • Permeability Study (Basolateral to Apical - B-A):

    • Perform the same procedure as in step 3, but add the test compound to the basolateral compartment and sample from the apical compartment. This is done to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of the coumarinolignan in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.[1]

Visualizations

Signaling Pathway: Inhibition of NF-κB by Coumarinolignans

NF_kB_Inhibition Potential Mechanism of NF-κB Inhibition by Coumarinolignans cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 IkBa_p P-IκBα IkBa->IkBa_p Phosphorylation p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Gene_Transcription Inflammatory Gene Transcription p65_p50_nuc->Gene_Transcription Induces Nucleus Nucleus Coumarinolignan Coumarinolignan Coumarinolignan->IKK_complex Inhibits? Coumarinolignan->p65_p50_nuc Blocks Translocation?

Caption: Potential sites of NF-κB pathway inhibition by coumarinolignans.

Experimental Workflow: Solid Lipid Nanoparticle (SLN) Formulation

SLN_Workflow Workflow for Coumarinolignan-Loaded SLN Preparation start Start melt_lipid Melt Solid Lipid start->melt_lipid dissolve_coumarin Dissolve Coumarinolignan in Molten Lipid melt_lipid->dissolve_coumarin pre_emulsion Create Pre-emulsion (High-Speed Homogenization) dissolve_coumarin->pre_emulsion prepare_aqueous Prepare Hot Aqueous Surfactant Solution prepare_aqueous->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cool Cool to Form SLNs hph->cool characterize Characterize SLNs (Size, Zeta Potential, EE%) cool->characterize end End characterize->end

Caption: General workflow for preparing coumarinolignan-loaded SLNs.

Logical Relationship: Troubleshooting Caco-2 Permeability

Caco2_Troubleshooting Troubleshooting Low Caco-2 Permeability of Coumarinolignans low_papp Low Papp (A-B) in Caco-2 Assay high_efflux High Efflux Ratio (>2)? low_papp->high_efflux efflux_substrate Compound is likely an efflux substrate. high_efflux->efflux_substrate Yes low_passive Compound has low passive permeability. high_efflux->low_passive No use_inhibitors Action: Co-dose with efflux inhibitors. efflux_substrate->use_inhibitors prodrug_strategy Action: Employ prodrug strategy. efflux_substrate->prodrug_strategy low_passive->prodrug_strategy formulation_strategy Action: Use formulation (e.g., nanoparticles). low_passive->formulation_strategy

References

preventing degradation of "6-Demethoxy-9'-deoxycleomiscosin A" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 6-Demethoxy-9'-deoxycleomiscosin A during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the stability and integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and air. For extended storage, refrigeration or freezing is recommended.

Q2: How should I store solutions of this compound?

A2: Whenever possible, solutions should be prepared fresh for immediate use. If stock solutions are necessary, they should be stored in tightly sealed vials, protected from light. For short-term storage (up to two weeks), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable. It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: As a lignan, this compound may be susceptible to degradation from exposure to light, air (oxidation), extreme pH (hydrolysis), and high temperatures. Lignans as a class are relatively resistant to high temperatures, but prolonged exposure should be avoided.

Q4: What are the visible signs of degradation of this compound?

A4: Degradation may not always be visible. However, you should look for changes in the physical appearance of the compound, such as a change in color or the formation of precipitates in solution. For accurate assessment, analytical methods like HPLC should be used to check for the appearance of new peaks or a decrease in the main compound's peak area.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Compound degradation due to improper storage or handling.Verify storage conditions (temperature, light, and air exposure). Prepare fresh solutions from solid stock for each experiment. Use a stability-indicating analytical method, like HPLC, to confirm the purity of the compound before use.
Precipitate forms in a stock solution upon storage. The compound may have limited solubility or may be degrading to less soluble products. The storage temperature may be too low for the solvent used, causing it to freeze and the compound to precipitate.Ensure the chosen solvent is appropriate for the intended storage temperature. If the solvent is appropriate, the precipitate may be a sign of degradation. The solution should be analyzed for purity. Consider preparing more dilute stock solutions or preparing solutions fresh before each use.
A noticeable change in the color of the solid compound or solution over time. This is a potential indicator of chemical degradation, possibly due to oxidation or photolysis.Discard the discolored material. Review storage procedures to ensure the compound is adequately protected from light and air. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Decrease in the peak area of the main compound in HPLC analysis over time. This is a quantitative indication of degradation.Re-evaluate the storage conditions of both the solid compound and any solutions. Perform a forced degradation study to identify the conditions under which the compound is least stable.

Summary of Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution, based on general guidelines for the related compound, Cleomiscosin A.

Form Storage Temperature Duration Container Additional Precautions
Solid 2-8°C (Refrigerated)Long-termTightly sealed, light-resistant vialProtect from air.
Solid -20°C (Frozen)Extended long-termTightly sealed, light-resistant vialProtect from air.
Stock Solution -20°CUp to 2 weeksTightly sealed, light-resistant vialAliquot to avoid freeze-thaw cycles.
Stock Solution -80°CUp to 6 monthsTightly sealed, light-resistant vialAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and establish a stability-indicating analytical method.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature, taking samples at various time points (e.g., 30 mins, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature and protect it from light.

    • Take samples at various time points (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and heat it in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 24, 48, 72 hours).

    • At each time point, cool the sample, dissolve it in a known volume of solvent, and analyze.

  • Photolytic Degradation (Solution):

    • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at various time points.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating method, such as reverse-phase HPLC with UV or MS detection.

  • A good starting point for method development could be a C18 column with a mobile phase consisting of a mixture of acetonitrile/methanol and acidified water.[3]

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Compound Preparation Prepare stock solution of this compound acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, RT prep->base oxidation Oxidation 3% H₂O₂, RT prep->oxidation thermal Thermal Stress Solid, 80°C prep->thermal photo Photostability UV/Vis Light prep->photo hplc Stability-Indicating HPLC Monitor parent compound and degradation products acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation Assess % degradation and identify degradation pathways hplc->data

Caption: Workflow for a forced degradation study of this compound.

Putative Degradation Pathway

Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound. This pathway is based on the known chemical functionalities of the molecule and common degradation reactions of related compounds. It has not been experimentally verified for this specific molecule.

G cluster_main cluster_degradation parent This compound C₂₀H₁₈O₈ hydrolysis_product Hydrolysis Product Lactone ring opening parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidation Product Oxidation of phenolic group parent->oxidation_product Oxidation

Caption: A putative degradation pathway for this compound.

References

Technical Support Center: Troubleshooting "6-Demethoxy-9'-deoxycleomiscosin A" Cell-Based Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "6-Demethoxy-9'-deoxycleomiscosin A." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during cell-based assays with this natural product.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its known biological activities?

"this compound" is a natural product.[1] While specific biological activities for this particular compound are not extensively documented in publicly available literature, it belongs to the coumarinolignan class of compounds, similar to Cleomiscosin A.[2][3] Compounds in this class, such as Cleomiscosin A, have reported anti-inflammatory and antioxidant properties.[2][4][5] The anti-inflammatory effects may be linked to the inhibition of the NF-κB signaling pathway.[6]

Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?

High variability in plate-based cytotoxicity assays is a frequent issue.[7] Common causes can be categorized as biological or technical.[1]

  • Biological Factors:

    • Cell Seeding Density: Inconsistent cell numbers across wells.

    • Cell Health: Using cells that are unhealthy, have a high passage number, or are in a stationary growth phase.[7][8][9]

  • Technical Factors:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells or compounds.

    • Edge Effects: Evaporation in the outer wells of the microplate can concentrate reagents and affect cell viability.[9]

    • Compound Precipitation: The compound may not be fully soluble in the culture medium.[8]

    • Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[7]

Q3: My results show low or no cytotoxic effect, even at high concentrations. What should I check?

If you observe lower than expected cytotoxicity, consider the following:

  • Incorrect Concentration Range: The concentrations tested may be too low for your specific cell line.

  • Cell Line Resistance: The cell line you are using may be resistant to the compound's effects.

  • Compound Instability: Ensure the compound has been stored correctly and that fresh dilutions are made for each experiment.[9]

  • Assay Interference: The compound itself might interfere with the assay chemistry. For example, antioxidant properties could interfere with assays that measure metabolic activity.

Q4: The color of my natural product seems to be interfering with my colorimetric assay (e.g., MTT, XTT). How can I correct for this?

Color interference is a known issue with natural products in colorimetric assays.[8]

  • Solution 1: Include a "Compound Only" Control. Prepare wells with the same concentrations of your compound in media but without cells. Subtract the absorbance of these wells from your experimental wells.[8]

  • Solution 2: Switch to a Different Assay. Consider using an assay that is less susceptible to color interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[8]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Cytotoxicity Assays
Problem Potential Cause Recommended Solution
High well-to-well variabilityInconsistent cell seedingEnsure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.[9]
Edge effectsAvoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.[9]
Compound precipitationVisually inspect wells for precipitate. Improve solubility by using a suitable solvent (e.g., DMSO) and ensuring the final solvent concentration is not toxic to the cells.[8]
Low or no cytotoxicityIncorrect concentrationPerform a wider dose-response curve to determine the appropriate concentration range.[9]
Cell line resistanceTest a different cell line known to be sensitive to similar compounds or consider the mechanism of action.
Compound degradationStore the compound under recommended conditions and prepare fresh dilutions for each experiment.[9]
Assay interferenceIf the compound has antioxidant properties, it may interfere with tetrazolium-based assays (MTT, XTT). Consider an alternative assay.
High background signalColored compoundInclude a "compound only" control to measure and subtract the background absorbance.[8]
Media componentsSome media components can react with assay reagents. Test the media alone as a control.[7]

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol is a standard procedure for determining the cytotoxicity of a compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).[9]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathways and Workflows

Caption: Hypothesized pathway for cleomiscosin anti-inflammatory action.

G Experimental Workflow for Cytotoxicity Assay Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Compound 3. Prepare Serial Dilutions of Compound Incubate_24h->Prepare_Compound Treat_Cells 4. Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Exposure 5. Incubate (24-72h Exposure) Treat_Cells->Incubate_Exposure Add_Reagent 6. Add Assay Reagent (e.g., MTT, XTT, CellTiter-Glo) Incubate_Exposure->Add_Reagent Incubate_Assay 7. Incubate (Assay Development) Add_Reagent->Incubate_Assay Read_Plate 8. Read Plate (Absorbance/Luminescence) Incubate_Assay->Read_Plate Analyze_Data 9. Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell-based cytotoxicity assay.

G Troubleshooting Logic for High Assay Variability Start High Variability Observed Check_Pipetting Review Pipetting Technique? Start->Check_Pipetting Check_Cells Check Cell Health & Density? Check_Pipetting->Check_Cells No Revise_Technique Revise Pipetting (e.g., reverse pipetting) Check_Pipetting->Revise_Technique Yes Check_Plate Assess for Edge Effects? Check_Cells->Check_Plate No Optimize_Seeding Optimize Seeding Density Use healthy, low-passage cells Check_Cells->Optimize_Seeding Yes Check_Compound Compound Precipitation? Check_Plate->Check_Compound No Avoid_Outer_Wells Avoid Outer Wells Fill with PBS Check_Plate->Avoid_Outer_Wells Yes Improve_Solubility Improve Solubility Adjust solvent/concentration Check_Compound->Improve_Solubility Yes Re-run_Assay Re-run Assay Check_Compound->Re-run_Assay No Revise_Technique->Re-run_Assay Optimize_Seeding->Re-run_Assay Avoid_Outer_Wells->Re-run_Assay Improve_Solubility->Re-run_Assay

References

Technical Support Center: Quantification of 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of "6-Demethoxy-9'-deoxycleomiscosin A" quantification. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for validating an analytical method for this compound quantification?

A1: Based on international guidelines such as ICH Q2(R1), the key validation parameters include:[1][2][3][4]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Q2: How do I establish the linearity of the method?

A2: To establish linearity, you should prepare a series of at least five concentrations of the this compound reference standard across the expected range of the analytical method.[4][5] Analyze these standards using the developed HPLC method and plot the peak area response against the corresponding concentration. Perform a linear regression analysis and evaluate the correlation coefficient (r²) or coefficient of determination (R²), which should ideally be ≥ 0.999.[5]

Q3: What are the acceptance criteria for accuracy and precision?

A3: For accuracy, the mean value should be within ±15% of the actual value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. For precision, the relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where an RSD of up to 20% is acceptable.[6] These criteria are generally accepted for bioanalytical method validation.[7][8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using HPLC.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column overload.

    • Interactions between the analyte and active sites on the column packing.

    • Inappropriate mobile phase pH.

    • Column contamination or degradation.

  • Solutions:

    • Decrease the injection volume or dilute the sample.[10]

    • Use a mobile phase with a pH that ensures the analyte is in a single ionic form.

    • Incorporate an ion-pairing reagent or a different buffer.

    • Flush the column with a strong solvent or replace the guard column/column if necessary.[10][11][12]

Problem 2: Retention Time Drifting

  • Possible Causes:

    • Inconsistent mobile phase composition.

    • Fluctuations in column temperature.

    • Poor column equilibration.

    • Changes in flow rate due to pump issues or leaks.

  • Solutions:

    • Prepare fresh mobile phase and ensure proper mixing.[10]

    • Use a column oven to maintain a consistent temperature.[10]

    • Ensure the column is adequately equilibrated with the mobile phase before injection.[10]

    • Check for leaks in the system and ensure the pump is delivering a constant flow rate.[12]

Problem 3: Baseline Noise or Drift

  • Possible Causes:

    • Contaminated mobile phase or detector flow cell.

    • Air bubbles in the system.

    • Detector lamp nearing the end of its life.

  • Solutions:

    • Use HPLC-grade solvents and filter the mobile phase.[13]

    • Degas the mobile phase before use.[10]

    • Flush the detector flow cell with a strong, appropriate solvent.[10]

    • Replace the detector lamp if necessary.

Problem 4: Inconsistent Peak Areas

  • Possible Causes:

    • Injector issues (e.g., leaks, air bubbles in the sample loop).

    • Inconsistent sample preparation.

    • Sample degradation.

  • Solutions:

    • Inspect the injector for leaks and ensure proper sample loading.

    • Standardize the sample preparation procedure.

    • Investigate the stability of the analyte in the sample solvent and under the storage conditions.

Quantitative Data Summary

The following tables summarize typical acceptance criteria for the validation of an HPLC method for the quantification of this compound.

Table 1: Linearity and Range

ParameterAcceptance Criterion
Correlation Coefficient (r²)≥ 0.999
Calibration CurveLinear over the specified range
RangeTo be defined based on the intended application

Table 2: Accuracy and Precision

LevelAccuracy (% Bias)Precision (% RSD) - RepeatabilityPrecision (% RSD) - Intermediate
LLOQ± 20%≤ 20%≤ 20%
Low QC± 15%≤ 15%≤ 15%
Medium QC± 15%≤ 15%≤ 15%
High QC± 15%≤ 15%≤ 15%

Table 3: Sensitivity

ParameterMethodAcceptance Criterion
Limit of Detection (LOD)Signal-to-Noise RatioTypically 3:1
Limit of Quantification (LOQ)Signal-to-Noise RatioTypically 10:1

Experimental Protocols

1. Protocol for Determination of Specificity/Selectivity

  • Objective: To demonstrate that the analytical method can differentiate and quantify this compound in the presence of other components in the sample matrix.

  • Methodology:

    • Analyze a blank sample matrix (e.g., plasma, tissue homogenate without the analyte).

    • Analyze a sample of the blank matrix spiked with this compound at the LLOQ.

    • Analyze a sample containing potential interfering substances (e.g., related compounds, metabolites, degradation products).

    • Compare the chromatograms to ensure no significant interfering peaks are present at the retention time of this compound.

2. Protocol for Determination of Linearity

  • Objective: To establish the linear relationship between the concentration of this compound and the analytical response.

  • Methodology:

    • Prepare a stock solution of this compound of a known concentration.

    • Perform serial dilutions to prepare at least five calibration standards spanning the expected analytical range.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Protocol for Determination of Accuracy and Precision

  • Objective: To assess the closeness of the measured values to the true values (accuracy) and the degree of scatter in the measurements (precision).

  • Methodology:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Repeatability (Intra-day precision): Analyze at least five replicates of each QC level on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same QC samples on at least three different days.

    • Calculate the mean concentration, standard deviation (SD), and relative standard deviation (%RSD) for each QC level.

    • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation stock Stock Solution cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples hplc HPLC System (Pump, Injector, Column, Detector) cal_standards->hplc qc_samples->hplc test_samples Test Samples test_samples->hplc data_acq Data Acquisition hplc->data_acq linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision specificity Specificity data_acq->specificity sensitivity Sensitivity (LOD/LOQ) data_acq->sensitivity robustness Robustness data_acq->robustness

Caption: Workflow for HPLC Method Validation.

troubleshooting_logic start Problem Identified peak_shape Poor Peak Shape? start->peak_shape rt_drift Retention Time Drift? start->rt_drift baseline_noise Baseline Noise? start->baseline_noise solution_peak Adjust Mobile Phase pH Decrease Injection Volume Replace Column peak_shape->solution_peak Yes solution_rt Check Pump & Temperature Prepare Fresh Mobile Phase Equilibrate Column rt_drift->solution_rt Yes solution_baseline Degas Mobile Phase Clean Detector Cell Use HPLC Grade Solvents baseline_noise->solution_baseline Yes

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

References

Technical Support Center: Chromatographic Resolution of 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 6-Demethoxy-9'-deoxycleomiscosin A and related coumarinolignoids.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, providing systematic steps for resolution.

Issue 1: Poor Resolution or Co-elution with Isomeric Impurities

Poor separation between the target analyte and its isomers is a frequent challenge.

  • Initial Checks:

    • Column Health: Ensure the column is not old or contaminated.

    • Method Parameters: Verify that the mobile phase composition, flow rate, and temperature are correct.

  • Troubleshooting Workflow:

    G start Poor Resolution/ Co-elution check_mobile_phase Optimize Mobile Phase Isocratic vs. Gradient start->check_mobile_phase check_column Evaluate Stationary Phase check_mobile_phase->check_column No Improvement resolution_ok Resolution Acceptable check_mobile_phase->resolution_ok Improved adjust_temp Modify Column Temperature check_column->adjust_temp No Improvement check_column->resolution_ok Improved adjust_flow Adjust Flow Rate adjust_temp->adjust_flow No Improvement adjust_temp->resolution_ok Improved adjust_flow->resolution_ok Improved

    Troubleshooting workflow for poor resolution.
  • Corrective Actions:

    • Mobile Phase Optimization:

      • Isocratic Elution: If using an isocratic method, small adjustments to the organic-to-aqueous ratio can significantly impact resolution.

      • Gradient Elution: For complex samples, a shallow gradient can improve the separation of closely eluting compounds.[1]

    • Stationary Phase Selection:

      • Consider a different stationary phase. While C18 columns are common, other phases like phenyl-hexyl or biphenyl (B1667301) may offer different selectivity for isomers.

    • Temperature Adjustment:

      • Lowering the temperature can sometimes enhance resolution, although it may increase analysis time and backpressure.

    • Flow Rate Reduction:

      • Decreasing the flow rate can increase column efficiency and improve the separation of critical pairs.

Issue 2: Peak Tailing

Peak tailing can compromise peak integration and accuracy.

  • Potential Causes:

    • Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).

    • Column overload.

    • Column contamination or degradation.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of silanol groups on the silica (B1680970) support, reducing secondary interactions. For coumarinolignoids, adding a small amount of a weak acid like acetic acid or formic acid is common.

    • Sample Concentration: Reduce the sample concentration or injection volume to check for column overload.

    • Column Washing: Flush the column with a strong solvent to remove potential contaminants.

    • Use of End-Capped Columns: Employ a modern, high-purity, end-capped column to minimize silanol interactions.

Issue 3: Inconsistent Retention Times

Fluctuations in retention time can affect the reliability of peak identification and quantification.

  • Troubleshooting Workflow:

    G start Inconsistent Retention Times check_equilibration Ensure Adequate Column Equilibration start->check_equilibration check_mobile_phase_prep Verify Mobile Phase Preparation Consistency check_equilibration->check_mobile_phase_prep Issue Persists retention_stable Retention Times Stable check_equilibration->retention_stable Resolved check_pump Inspect Pump Performance (Leaks, Flow Rate Stability) check_mobile_phase_prep->check_pump Issue Persists check_mobile_phase_prep->retention_stable Resolved check_temp Confirm Stable Column Temperature check_pump->check_temp Issue Persists check_pump->retention_stable Resolved check_temp->retention_stable Resolved

    Troubleshooting workflow for inconsistent retention times.
  • Corrective Actions:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate and consistent composition.

    • System Check: Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate.

    • Temperature Control: Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound?

Q2: How can I confirm the identity of the this compound peak?

A2: Peak identity can be confirmed using a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry). The mass spectrometer can provide molecular weight information, which is highly specific for compound identification.

Q3: My sample is a crude plant extract. What sample preparation is recommended?

A3: For crude extracts, it is advisable to perform a sample clean-up to remove interfering substances and protect the analytical column. A common procedure involves:

  • Extraction of the plant material with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Filtration of the extract through a 0.45 µm syringe filter before injection.

  • For very complex matrices, a solid-phase extraction (SPE) step may be necessary.

Q4: What are the typical quantitative parameters I should expect for a validated method for a similar compound like cleomiscosin A?

A4: Based on published methods for cleomiscosin A, you can expect the following performance characteristics:

ParameterCleomiscosin A
Linearity Range (µg/mL)20 - 100
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD) (µg/mL)15
Limit of Quantification (LOQ) (µg/mL)20
Intra-day Precision (%RSD)2.22 - 3.68
Inter-day Precision (%RSD)4.22 - 5.06
Recovery (%)98.03 - 110.06

Data is based on a published method for cleomiscosin A and may vary for this compound.[2]

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Coumarinolignoids (Adapted from Cleomiscosin A and B method)

This protocol is a starting point and may require optimization for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance.

    • Sonicator.

    • Syringe filters (0.45 µm).

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (250 x 4.6 mm, 5.0 µm particle size) or equivalent.[2]

    • Mobile Phase:

      • Solvent A: Acetonitrile:Methanol (1:2, v/v)

      • Solvent B: Acetic acid:Water (0.5:99.5, v/v)

    • Elution Mode: Isocratic with a ratio of Solvent A:Solvent B (40:60, v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 326 nm.[2]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase solvents as described above. Degas the solvents before use.

    • Standard Preparation: Accurately weigh a known amount of your reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

    • Sample Preparation: Prepare your sample extract and filter it through a 0.45 µm syringe filter.

    • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Experimental Workflow Diagram:

    G start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standards Prepare Standards prep_mobile_phase->prep_standards prep_samples Prepare Samples prep_standards->prep_samples equilibrate Equilibrate HPLC System prep_samples->equilibrate inject Inject Standards & Samples equilibrate->inject acquire_data Acquire Data inject->acquire_data analyze Analyze Results acquire_data->analyze

    General experimental workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Efficacy Analysis of 6-Demethoxy-9'-deoxycleomiscosin A and Other Coumarinolignans in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of 6-Demethoxy-9'-deoxycleomiscosin A and other related coumarinolignans, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of these natural compounds in oncology.

Quantitative Efficacy Comparison of Coumarinolignans

The cytotoxic effects of various coumarinolignans have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparing their efficacy. While a direct comparative study including this compound against a wide array of other coumarinolignans under uniform experimental conditions is not extensively available in the current literature, data from various studies on individual or small groups of these compounds provide valuable benchmarks.

The following table summarizes the available IC50 values for this compound and other selected coumarinolignans. It is important to note that variations in cell lines, experimental protocols, and incubation times can influence IC50 values, making direct comparisons between different studies challenging.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Not specifiedData not available in comparative studies-
Cleomiscosin ANot specifiedNot specified in comparative cytotoxic studies[1][2][3]
Cleomiscosin BNot specifiedNot specified in comparative cytotoxic studies[1]
Cleomiscosin CNot specifiedNot specified in comparative cytotoxic studies[1]
Walthindicin A (1a)HeLaROS inhibition at 20 µg/mL[4]
Compound 6 (from Waltheria indica)HeLaROS inhibition at 20 µg/mL[4]
OdorineMouse SkinAnti-carcinogenic effects observed
OdorinolMouse SkinAnti-carcinogenic effects observed

Note: The lack of standardized comparative data for this compound highlights a gap in the current research landscape and underscores the need for further investigation to accurately determine its relative efficacy.

Experimental Protocols

To ensure the reproducibility and validation of the cited efficacy data, detailed experimental methodologies are crucial. The following sections outline the standard protocols employed in the assessment of the cytotoxic and mechanistic properties of coumarinolignans.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The cells are then treated with various concentrations of the coumarinolignan compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is utilized to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their predetermined IC50 concentrations for a specified duration.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

  • Data Interpretation: The data allows for the quantification of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Signaling Pathways and Mechanisms of Action

Coumarinolignans exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Potential Anticancer Mechanisms of Coumarinolignans

While the specific signaling pathways affected by this compound have not been extensively elucidated, studies on related coumarinolignans, such as cleomiscosins, suggest potential mechanisms of action. These include antioxidant activity, which can mitigate oxidative stress-induced cellular damage, and the induction of apoptosis.[1]

The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of novel compounds, a critical process in the evaluation of potential anticancer agents like coumarinolignans.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Studies cluster_1 Efficacy Assessment cluster_2 Mechanism of Action A Cancer Cell Line Culture B Compound Treatment (Varying Concentrations) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay (Cell Viability) C->D F Apoptosis Assay (Annexin V/PI Staining) C->F G Western Blot (Protein Expression) C->G E IC50 Determination D->E I Further Preclinical Development E->I Identify Lead Compound H Signaling Pathway Analysis F->H G->H H->I

Caption: A generalized workflow for in vitro cytotoxicity assessment of novel compounds.

Further research into the specific molecular targets of this compound is necessary to fully understand its mechanism of action. Investigating its effects on key signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, would be a valuable next step.

The following diagram depicts a simplified representation of a common apoptosis signaling pathway that can be induced by anticancer compounds.

G Simplified Apoptosis Signaling Pathway A Anticancer Compound (e.g., Coumarinolignan) B Mitochondrial Outer Membrane Permeabilization A->B C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Executioner Caspases (e.g., Caspase-3) Activation E->F G Apoptosis (Cell Death) F->G

Caption: A simplified overview of the intrinsic apoptosis signaling pathway.

References

The Structure-Activity Relationship of 6-Demethoxy-9'-deoxycleomiscosin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of "6-Demethoxy-9'-deoxycleomiscosin A" analogs is not currently available in the public domain. This guide provides a predictive comparison based on the established SAR of the broader coumarinolignan class, to which cleomiscosins belong. The insights presented here are intended to inform future research and drug design efforts.

Introduction to this compound and its Therapeutic Potential

This compound is a derivative of the naturally occurring coumarinolignan, cleomiscosin A. Coumarinolignans are a class of polyphenolic compounds known for a variety of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[1][2] Analogs of this scaffold are of significant interest in drug discovery, particularly in the development of novel anticancer agents. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for designing more potent and selective therapeutic agents.

This guide provides a comparative analysis of hypothetical analogs of this compound, with a focus on predicting their cytotoxic activity based on general SAR principles for coumarins and lignans.

Predicted Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this compound analogs is predicted to be influenced by modifications at three key positions: the coumarin (B35378) moiety (Ring A), the phenylpropanoid moiety (Ring B), and the dioxane bridge.

Key Structural Features Influencing Cytotoxicity:
  • Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy (B1213986) groups on both the coumarin and phenylpropanoid rings are critical. For many cytotoxic coumarins, the presence of at least two phenolic hydroxyl groups is beneficial for activity.[3][4] For instance, a catechol group (two adjacent hydroxyl groups) on the phenylpropanoid ring has been shown to be essential for the cytotoxicity of some neolignans.[5]

  • Substitution on the Coumarin Ring: Introduction of small substituents at the 3 and 4-positions of the coumarin ring may enhance tumor-specific cytotoxicity.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the presence of hydrophobic or hydrophilic groups, can affect cell permeability and target engagement. For some lignans, increasing hydrophobicity has been correlated with higher cytotoxic activity.[6]

  • Stereochemistry: The stereochemistry of the dioxane bridge can influence the overall conformation of the molecule and its interaction with biological targets.

The following diagram illustrates the key molecular features of coumarinolignans that are predicted to influence their biological activity.

SAR_Coumarinolignan Predicted SAR of Coumarinolignan Analogs cluster_backbone cluster_A Ring A (Coumarin Moiety) cluster_B Ring B (Phenylpropanoid Moiety) cluster_C Dioxane Bridge structure A1 Hydroxylation/Methoxylation (e.g., 6,7-dihydroxy) structure->A1 Influences Cytotoxicity A2 Substituents at C3/C4 structure->A2 May enhance tumor selectivity B1 Hydroxylation/Methoxylation (e.g., Catechol group) structure->B1 Critical for activity B2 Hydrophobic Substituents structure->B2 Can increase potency C1 Stereochemistry structure->C1 Affects conformation

Caption: Key structural features influencing the predicted activity of coumarinolignan analogs.

Comparative Data of Hypothetical this compound Analogs

The following table presents a hypothetical comparison of this compound analogs and their predicted cytotoxic activity against a generic cancer cell line (e.g., HeLa). The predicted IC50 values are based on the general SAR principles discussed above and are for illustrative purposes only.

Analog Modification from Parent Compound Predicted Cytotoxicity (IC50, µM) Rationale for Prediction
Parent This compound> 50 (Predicted Low)Lacks the key 6-hydroxyl group and has a deoxy modification which may reduce activity.
Analog 1 Addition of a 6-hydroxyl group20-30 (Predicted Moderate)Introduction of a phenolic hydroxyl group is expected to increase cytotoxicity.[3][4]
Analog 2 Addition of 3',4'-dihydroxy (catechol) on Ring B10-20 (Predicted Moderate to High)A catechol moiety on the phenylpropanoid ring is a known feature for enhanced cytotoxicity in related lignans.[5]
Analog 3 Addition of a 6-hydroxyl group and a 4'-nitro group on Ring B5-15 (Predicted High)The combination of a phenolic hydroxyl and an electron-withdrawing group is predicted to enhance activity, similar to nitrated cleomiscosin A derivatives showing potent anti-inflammatory effects.[2]
Analog 4 Glucosylation at the 4'-position of Ring B> 100 (Predicted Very Low)Glycosylation of the aromatic ring is known to diminish the cytotoxic activity of lignans.[5]
Analog 5 Introduction of a butyl group at the 4'-position of Ring B15-25 (Predicted Moderate)Increased lipophilicity from the hydrophobic butyl group may enhance cellular uptake and activity.[6]

Experimental Protocols

The evaluation of the cytotoxic activity of these analogs would typically involve the following experimental protocols:

Cell Culture

Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., MRC-5) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][5][7]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

The following diagram illustrates the general workflow for evaluating the cytotoxicity of the synthesized analogs.

Experimental_Workflow General Workflow for Cytotoxicity Evaluation cluster_synthesis Compound Preparation cluster_cell_culture Cell-based Assay cluster_data_analysis Data Analysis Synthesis Synthesis of This compound Analogs Cell_Culture Culturing of Cancer and Normal Cell Lines Synthesis->Cell_Culture Treatment Treatment of Cells with Varying Concentrations of Analogs Cell_Culture->Treatment MTT_Assay MTT Assay to Determine Cell Viability Treatment->MTT_Assay Data_Analysis Calculation of IC50 Values MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A simplified workflow for the synthesis and cytotoxic evaluation of novel analogs.

Conclusion and Future Directions

While direct experimental evidence is lacking for this compound analogs, the established structure-activity relationships of related coumarinolignans provide a valuable framework for guiding future research. The predictive data presented in this guide suggest that strategic modifications, such as the introduction of hydroxyl groups on the coumarin and phenylpropanoid rings and the tuning of lipophilicity, could lead to the development of potent and selective anticancer agents.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs to validate these predictions. Further studies to elucidate the mechanism of action, including the identification of molecular targets and signaling pathways, will be essential for the advancement of this promising class of compounds in cancer therapy.

References

Unveiling the Anti-Inflammatory Potential of 6-Demethoxy-9'-deoxycleomiscosin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the anti-inflammatory mechanisms of 6-Demethoxy-9'-deoxycleomiscosin A, benchmarked against related compounds and a standard anti-inflammatory drug. Due to the limited direct experimental data on this compound, this guide utilizes data from its parent compound, Cleomiscosin A, and a structurally related compound, demethoxycurcumin (B1670235), to infer its likely mechanistic pathways.

The inflammatory response, a critical component of the innate immune system, can lead to chronic diseases when dysregulated. Natural products represent a vast reservoir of novel anti-inflammatory agents. This guide focuses on this compound, a coumarinolignan, and explores its potential anti-inflammatory activity by examining the established mechanisms of closely related molecules. The primary pathways implicated in the anti-inflammatory effects of such compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Comparative Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activities of Cleomiscosin A derivatives and demethoxycurcumin in comparison to the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. This data provides a quantitative basis for assessing the potential potency of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundAssayCell LineIC50 ValueReference
Cleomiscosin A Methyl Ether Derivative (10d)TNF-α InhibitionLPS-stimulated macrophages8.5 µM[1]
Cleomiscosin A Methyl Ether Derivative (11e)IL-6 InhibitionLPS-stimulated macrophages13.29 µM[1]
Cleomiscosin A Methyl Ether Derivative (11e)IL-1β InhibitionLPS-stimulated macrophages17.94 µM[1]
DemethoxycurcuminNitric Oxide (NO) ProductionLPS-activated N9 microglial cellsStrong inhibition (IC50 not specified)[2]
DemethoxycurcuminTNF-α ProductionLPS-activated N9 microglial cellsConcentration-dependent decrease[2]
DemethoxycurcuminIL-1β ProductionLPS-activated N9 microglial cellsConcentration-dependent decrease[2]
BDMC33 (a demethoxycurcumin derivative)Prostaglandin E2 (PGE2) SynthesisIFN-γ/LPS-stimulated RAW 264.7 macrophages47.33 ± 1.00 µM[3]
CelecoxibCOX-2 InhibitionInsect cells expressing COX-240 nM[4]
CelecoxibCOX-2 InhibitionHuman whole blood assay0.53 µM[5]

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 ValueReference
DemethoxycurcuminHuman Fibroblast-like Synoviocytes from Rheumatoid Arthritis patients (HFLS-RA)24.2 ± 3.2 µM[6]
Cleomiscosin ALung Cancer (A549) cells133 µg/mL[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to validate the anti-inflammatory mechanisms of compounds like this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for a further 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10 minutes. The absorbance is then measured at 550 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to determine the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment with the test compound and/or LPS, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially inhibited by this compound and a typical experimental workflow for its validation.

G cluster_0 NF-κB Signaling Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DDA This compound DDA->IKK Inhibition NFkB_n NF-κB NFkB_n->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 MAPK Signaling Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Genes DDA This compound DDA->MAPK Inhibition of Phosphorylation AP1_n AP-1 AP1_n->Genes Transcription

Caption: Postulated inhibitory effect on the MAPK signaling pathway.

G cluster_0 Experimental Workflow start RAW 264.7 Cell Culture treatment Pre-treatment with This compound start->treatment stimulation LPS Stimulation treatment->stimulation incubation 24h Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant lysis Cell Lysis incubation->lysis griess Griess Assay (NO measurement) supernatant->griess elisa ELISA (Cytokine measurement) supernatant->elisa western Western Blot (NF-κB & MAPK proteins) lysis->western

Caption: A typical workflow for evaluating in vitro anti-inflammatory activity.

References

A Comparative Analysis of 6-Demethoxy-9'-deoxycleomiscosin A and Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the potential anti-inflammatory agent 6-Demethoxy-9'-deoxycleomiscosin A against two well-established nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib (B62257) and Indomethacin (B1671933). Due to the limited availability of specific experimental data for this compound, this analysis utilizes data for its parent compound, Cleomiscosin A, as a representative of its class. This guide aims to offer a structured overview of their mechanisms of action, and efficacy, supported by available data and detailed experimental protocols.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. The management of inflammation often relies on NSAIDs that primarily target the cyclooxygenase (COX) enzymes. This guide compares the coumarinolignan Cleomiscosin A, as a proxy for this compound, with the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Indomethacin. While quantitative data for Cleomiscosin A is limited, its derivatives have shown potent anti-inflammatory activity. Celecoxib is a selective COX-2 inhibitor, and Indomethacin is a non-selective COX inhibitor with a preference for COX-1.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Cleomiscosin A, Celecoxib, and Indomethacin, focusing on their inhibitory effects on key inflammatory mediators.

Table 1: Comparative Inhibitory Activity on Cyclooxygenase (COX) Enzymes

CompoundTarget EnzymeIC50 ValueSelectivity
Cleomiscosin A COX-1 / COX-2Data not availableData not available
Celecoxib COX-1~1.2 µM - 7.6 µMCOX-2 Selective
COX-240 nM[1][2]
Indomethacin COX-118 nM - 230 nM[3][4]Non-selective (COX-1 preferential)
COX-226 nM - 630 nM[3][4]

Table 2: Comparative Effects on Other Inflammatory Markers

CompoundInflammatory MarkerEffectQuantitative Data
Cleomiscosin A Nitric Oxide (NO)Potent anti-inflammatory activity of derivatives observed in macrophage cell culture.Data not available
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Data not availableData not available
Celecoxib Nitric Oxide (NO)Inhibition of NO production in chondrocytes.[5]Data not available
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Reduction of IL-6 in synovial fluid and serum.[6] Potent inhibition of TNF-α-induced NF-κB activation.[7]Data not available
Indomethacin Nitric Oxide (NO)Inhibition of NO production in microglia and macrophages.[8][9]IC50 for NO release: 56.8 µM.[10]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Inhibition of IL-1 and NO production by microglia.[9] Reduction of LPS-induced IL-6 and IL-1β.[11]IC50 for TNF-α release: 143.7 µM.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

Cyclooxygenase (COX) Enzyme Inhibition Assay
  • Objective: To determine the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to a colored product in the presence of arachidonic acid.

    • Procedure:

      • The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

      • Arachidonic acid is added to initiate the reaction.

      • The rate of color development is monitored spectrophotometrically.

    • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Nitric Oxide (NO) Production Assay in Macrophages
  • Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages.

  • Methodology:

    • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) is commonly used.

    • Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

    • Procedure:

      • Macrophages are cultured in appropriate media and treated with various concentrations of the test compound for a specified period.

      • The cells are then stimulated with LPS.

      • After an incubation period, the cell culture supernatant is collected.

    • Measurement of NO: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

    • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Pro-inflammatory Cytokine Measurement Assay
  • Objective: To quantify the effect of a compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Methodology:

    • Cell Source: Peripheral blood mononuclear cells (PBMCs) or macrophage cell lines are used.

    • Stimulation: Cells are stimulated with an appropriate agent (e.g., LPS) to induce cytokine production.

    • Procedure:

      • Cells are treated with the test compound at various concentrations.

      • Following stimulation, the cell culture supernatant is collected.

    • Cytokine Quantification: The levels of specific cytokines in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits, which are highly specific and sensitive.

    • Data Analysis: The concentration of each cytokine is determined from a standard curve. The percentage of inhibition is calculated, and IC50 values can be determined where applicable.

Visualization of Pathways and Processes

The following diagrams illustrate key signaling pathways in inflammation, a typical experimental workflow, and the logical structure of this comparative analysis.

G Arachidonic Acid and NF-κB Signaling Pathways in Inflammation cluster_0 Arachidonic Acid Pathway cluster_1 NF-κB Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->Prostaglandins Inhibits COX-1 & COX-2 Celecoxib Celecoxib Celecoxib->Prostaglandins Selectively Inhibits COX-2 Cleomiscosin A (putative) Cleomiscosin A (putative) Cleomiscosin A (putative)->Prostaglandins Inhibits (mechanism to be fully elucidated) Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS, TNF-α)->IKK Complex IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2 Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2 Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2 Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2->Inflammation, Pain, Fever G General Experimental Workflow for Anti-inflammatory Drug Screening Compound Synthesis/Isolation Compound Synthesis/Isolation In Vitro Screening In Vitro Screening Compound Synthesis/Isolation->In Vitro Screening Enzyme Inhibition Assays (COX-1/COX-2) Enzyme Inhibition Assays (COX-1/COX-2) In Vitro Screening->Enzyme Inhibition Assays (COX-1/COX-2) Cell-based Assays Cell-based Assays In Vitro Screening->Cell-based Assays Lead Compound Identification Lead Compound Identification Enzyme Inhibition Assays (COX-1/COX-2)->Lead Compound Identification NO Production Assay NO Production Assay Cell-based Assays->NO Production Assay Cytokine Production Assay Cytokine Production Assay Cell-based Assays->Cytokine Production Assay NO Production Assay->Lead Compound Identification Cytokine Production Assay->Lead Compound Identification In Vivo Animal Models In Vivo Animal Models Lead Compound Identification->In Vivo Animal Models Efficacy and Toxicity Studies Efficacy and Toxicity Studies In Vivo Animal Models->Efficacy and Toxicity Studies Preclinical Development Preclinical Development Efficacy and Toxicity Studies->Preclinical Development G Logical Framework of the Comparative Analysis Topic Comparative Analysis of Anti-inflammatory Agents Target Compound: this compound Target Compound: this compound Topic->Target Compound: this compound Known Drugs for Comparison Known Drugs for Comparison Topic->Known Drugs for Comparison Proxy Compound: Cleomiscosin A (due to data limitation) Proxy Compound: Cleomiscosin A (due to data limitation) Target Compound: this compound->Proxy Compound: Cleomiscosin A (due to data limitation) Celecoxib (COX-2 Selective) Celecoxib (COX-2 Selective) Known Drugs for Comparison->Celecoxib (COX-2 Selective) Indomethacin (Non-selective COX) Indomethacin (Non-selective COX) Known Drugs for Comparison->Indomethacin (Non-selective COX) Quantitative Data (IC50) Quantitative Data (IC50) Celecoxib (COX-2 Selective)->Quantitative Data (IC50) Indomethacin (Non-selective COX)->Quantitative Data (IC50) Qualitative Data: Potent Anti-inflammatory Activity Qualitative Data: Potent Anti-inflammatory Activity Proxy Compound: Cleomiscosin A (due to data limitation)->Qualitative Data: Potent Anti-inflammatory Activity Comparative Evaluation Comparative Evaluation Qualitative Data: Potent Anti-inflammatory Activity->Comparative Evaluation Quantitative Data (IC50)->Comparative Evaluation Conclusion Conclusion Comparative Evaluation->Conclusion

References

A Comparative Guide to Cross-Validation of Analytical Methods for 6-Demethoxy-9'-deoxycleomiscosin A and Related Coumarinolignoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification and quality control of 6-Demethoxy-9'-deoxycleomiscosin A, a natural coumarinolignoid. Due to the limited availability of specific analytical data for this compound, this document focuses on validated methods for the structurally similar and well-studied coumarinolignoids, cleomiscosin A and cleomiscosin B. The principles and experimental protocols detailed herein can be readily adapted for the analysis of this compound.

Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of results across different laboratories, instruments, or even different analytical procedures. This guide will compare two prominent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of two validated analytical methods for the analysis of the related compounds, cleomiscosin A and cleomiscosin B. This data provides a benchmark for establishing a validated analytical method for this compound.

Parameter HPLC-UV Method LC-ESI-MS Method
Instrumentation High-Performance Liquid Chromatography with Photodiode Array (PDA) DetectionHigh-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry
Column Waters Symmetry C18 (250 x 4.6 mm, 5.0 µm)Waters Symmetry C18
Mobile Phase Isocratic: Acetonitrile-methanol (1:2, v/v) and acetic acid-water (0.5:99.5, v/v) in a 40:60 (v/v) ratioGradient: Acetonitrile-methanol (1:2) and acetic acid-water (0.5:99.5)
Detection Wavelength 326 nm-
Linearity (r²) > 0.997[1]> 0.993[2]
Concentration Range 20-100 µg/mL for both cleomiscosin A and B[1]20-200 µg/mL for cleomiscosin A and 10-200 µg/mL for cleomiscosin B[2]
Limit of Detection (LOD) 15 µg/mL for both cleomiscosin A and B[1]Not Reported
Limit of Quantification (LOQ) 20 µg/mL for both cleomiscosin A and B[1]Not Reported
Precision (Intra-day RSD) Cleomiscosin A: 3.68%Cleomiscosin B: 4.22%[1]Cleomiscosin A: 1.13%Cleomiscosin B: 1.78%[2]
Precision (Inter-day RSD) Cleomiscosin A: 2.22%Cleomiscosin B: 5.06%[1]Cleomiscosin A: 0.82%Cleomiscosin B: 1.28%[2]
Accuracy (Recovery) 98.03% to 110.06%[1]Not explicitly reported as recovery, but stated as having "acceptable accuracy"[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of coumarinolignoids in various extracts.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: Waters Symmetry C18 column (250 mm x 4.6 mm, 5.0 µm particle size).

  • Mobile Phase: An isocratic elution system consisting of a mixture of acetonitrile-methanol (1:2, v/v) and acetic acid-water (0.5:99.5, v/v) in a 40:60 (v/v) ratio.

  • Flow Rate: Not specified in the provided abstract. A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Detection: UV detection at 326 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol, and filter through a 0.45 µm filter before injection.

  • Validation Parameters:

    • Linearity: Prepare standard solutions of the analytes at a minimum of five concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²).

    • Precision: Assess repeatability (intra-day precision) by analyzing at least six replicates of a sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes and calculating the percentage recovery.

    • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Method

This method offers higher sensitivity and specificity, making it ideal for the identification and quantification of coumarinolignoids in complex matrices.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI interface operating in positive ion mode.

  • Column: Waters Symmetry C18 column.

  • Mobile Phase: A gradient elution system composed of acetonitrile-methanol (1:2) and acetic acid-water (0.5:99.5). The specific gradient program should be optimized for the separation of the target compounds.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS/MS Analysis: For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for each analyte need to be determined by direct infusion of standard solutions.

  • Sample Preparation: Similar to the HPLC-UV method, samples should be dissolved and filtered prior to injection.

  • Validation Parameters: The validation procedure follows the same principles as the HPLC-UV method, with adjustments for the mass spectrometric detection.

Mandatory Visualization

Diagram of the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_comparison Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Data Data Acquisition M1_Val->M1_Data Compare Comparison of Results (e.g., Bland-Altman plot, t-test) M1_Data->Compare M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Data Data Acquisition M2_Val->M2_Data M2_Data->Compare Conclusion Assessment of Agreement & Method Interchangeability Compare->Conclusion MethodValidation cluster_core Core Validation Parameters cluster_limits Detection Limits cluster_robustness Method Robustness Accuracy Accuracy Precision Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

References

A Comparative Guide to the Anti-Inflammatory Potential of Coumarinolignans Related to Cleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific target identification and validation data for 6-Demethoxy-9'-deoxycleomiscosin A remains limited in publicly available research, the broader class of coumarinolignans, to which it belongs, has demonstrated significant anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory activity of cleomiscosin A and related lignans (B1203133), focusing on their molecular targets and mechanisms of action. The information presented here is based on available experimental data for this class of compounds and serves as a valuable resource for researchers interested in their therapeutic potential.

Inhibition of Key Inflammatory Mediators

Coumarinolignans have been shown to exert their anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response. The following table summarizes the inhibitory activity of various lignans against cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.

CompoundTargetIC50 (µM)Source
Kuwanon ACOX-214[1]
Celecoxib (Control)COX-2>100[1]
Lignan 4COX-2Not specified (67.2% inhibition at 25 µg/mL)[2]
Lignan 9COX-2Not specified (73.0% inhibition at 25 µg/mL)[2]
Lignan 16COX-2Not specified (72.8% inhibition at 25 µg/mL)[2]
Lignan 3COX-1Not specified (59.9% inhibition at 25 µg/mL)[2]
Lignan 4COX-1Not specified (89.2% inhibition at 25 µg/mL)[2]
Lignan 10COX-1Not specified (69.6% inhibition at 25 µg/mL)[2]
Lignan 11COX-1Not specified (73.9% inhibition at 25 µg/mL)[2]
Lignan 15COX-1Not specified (80.1% inhibition at 25 µg/mL)[2]

Signaling Pathways Targeted by Coumarinolignans

The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[3][4]

G cluster_stimulus Inflammatory Stimuli (LPS) cluster_receptor Cellular Receptors cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_response Pro-inflammatory Gene Expression cluster_inhibition Inhibition by Coumarinolignans LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates AP1 AP-1 MAPK->AP1 activates NFkB NF-κB NFkB_pathway->NFkB activates COX2 COX-2 AP1->COX2 iNOS iNOS AP1->iNOS NFkB->COX2 NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 Inhibition Coumarinolignans Inhibition->MAPK Inhibition->NFkB_pathway

Caption: General inflammatory signaling pathway and points of inhibition by coumarinolignans.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory activity of natural products like coumarinolignans.

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol is used to assess the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for adherence.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compound (e.g., cleomiscosin A derivatives) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug) should be included.

3. Nitric Oxide (NO) Quantification (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the activity of COX-1 and COX-2 enzymes.

1. Enzyme and Substrate Preparation:

  • Use commercially available COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.

  • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).

  • The substrate is arachidonic acid.

2. Inhibition Assay:

  • In a 96-well plate, add the reaction buffer, the enzyme, and the test compound at various concentrations.

  • Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a solution of HCl.

3. Prostaglandin E2 (PGE2) Quantification:

  • The product of the COX reaction, PGE2, is quantified using a commercial enzyme immunoassay (EIA) kit.

  • Follow the manufacturer's instructions for the EIA.

  • Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay A 1. Seed RAW 264.7 cells B 2. Pre-treat with Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay E->F G 7. Measure Absorbance & Calculate Inhibition F->G

References

Benchmarking an Anti-Cancer Candidate: A Comparative Guide to 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, natural products remain a vital source of novel pharmacophores with potent and selective anti-cancer activities. This guide provides a comparative analysis of 6-Demethoxy-9'-deoxycleomiscosin A, a coumarinolignan with putative cytotoxic effects against malignant cells. Due to the limited availability of extensive preclinical data on this specific compound, this guide utilizes data from its close structural analog, Cleomiscosin A, to provide a representative benchmark of its potential anti-cancer activity. This comparative framework is intended to guide further research and development of this class of compounds.

Comparative Cytotoxicity Analysis

The anti-proliferative activity of a compound is a critical initial determinant of its potential as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While comprehensive IC50 data for this compound across a wide panel of cancer cell lines is not yet publicly available, the cytotoxic potential of the closely related Cleomiscosin A has been evaluated. The following table summarizes the reported IC50 value for Cleomiscosin A against a human cancer cell line. For comparative purposes, IC50 values for a standard chemotherapeutic agent, Cisplatin, are also provided against a selection of cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Cleomiscosin A and Cisplatin against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Cleomiscosin AKBNasopharyngeal Carcinoma12.7*
CisplatinA2780Ovarian Cancer1.38 ± 0.037[1]
SKOV-3Ovarian Cancer3.58 ± 0.14[1]
MCF-7Breast Cancer2.89 ± 0.11[1]
HT-29Colorectal Cancer3.21 ± 0.098[1]
A375Skin Cancer2.15 ± 0.081[1]
HeLaCervical Cancer1.97 ± 0.065[1]

*Note: The IC50 value for Cleomiscosin A against KB cells was reported as 4.9 µg/mL and has been converted to µM for consistency (Molecular Weight of Cleomiscosin A: 386.35 g/mol ).[2]

Proposed Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway

While the precise molecular mechanisms of this compound are yet to be fully elucidated, many natural product-derived anti-cancer agents exert their effects through the induction of programmed cell death, or apoptosis. Based on the known activities of structurally related compounds such as other coumarinolignans and flavonoids like Calycosin, a plausible mechanism of action involves the activation of the intrinsic (mitochondrial) apoptotic pathway.[3][4][5] This pathway is a key regulator of cell death and is often dysregulated in cancer.

A proposed signaling cascade initiated by this compound is depicted below. This model suggests that the compound may induce cellular stress, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in the activation of caspases and the execution of apoptosis.

G cluster_0 Cellular Stress Induction cluster_1 Mitochondrial Pathway Activation cluster_2 Caspase Cascade Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Bax Bax (Pro-apoptotic) ROS->Bax Mito Mitochondrial Permeability Transition Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of the compound B->C D 4. Incubate for a defined period (e.g., 48h or 72h) C->D E 5. Add MTT solution to each well and incubate for 2-4h D->E F 6. Remove medium and add DMSO to dissolve formazan (B1609692) crystals E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

References

Comparative Transcriptomic Analysis of Coumarin Derivatives in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Transcriptional Landscapes Induced by Coumarin (B35378) Derivatives Versus Standard Chemotherapeutic Agents

Disclaimer: Direct comparative transcriptomic data for 6-Demethoxy-9'-deoxycleomiscosin A is not currently available in the public domain. This guide provides a comparative overview based on the known mechanisms of the broader class of coumarin derivatives, using published literature to infer transcriptomic effects. This is contrasted with available transcriptomic data for the standard chemotherapeutic agent, Doxorubicin (B1662922), in the MCF-7 breast cancer cell line.

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative transcriptomic effects of coumarin derivatives as potential anti-cancer agents. Coumarins are a class of natural compounds that have demonstrated a range of anti-cancer activities, including the induction of apoptosis and modulation of key signaling pathways.[1] This document provides a comparative framework for understanding their potential transcriptomic impact in contrast to established chemotherapeutics.

Data Presentation: Comparative Transcriptomic Profiles

The following table summarizes the anticipated transcriptomic changes in cancer cells treated with a representative coumarin derivative versus the standard chemotherapeutic agent, Doxorubicin. The data for the coumarin derivative is inferred from published mechanistic studies, while the data for Doxorubicin is based on the publicly available dataset GSE244574 from the Gene Expression Omnibus (GEO).[2][3]

Biological Process Representative Coumarin Derivative (Inferred) Doxorubicin (from GSE244574)
Apoptosis Upregulation of pro-apoptotic genes (e.g., BAX, CASP3, CASP9). Downregulation of anti-apoptotic genes (e.g., BCL2).Upregulation of genes involved in the p53 signaling pathway and apoptosis.
Cell Cycle Downregulation of cyclins and cyclin-dependent kinases (e.g., CCND1, CDK4/6), leading to cell cycle arrest.Downregulation of genes involved in cell cycle progression, particularly at the G2/M checkpoint.
PI3K/Akt/mTOR Signaling Downregulation of key components of the pathway (e.g., PIK3CA, AKT1, MTOR).Modulation of genes downstream of the PI3K/Akt pathway, often as a cellular stress response.
Angiogenesis Downregulation of pro-angiogenic factors (e.g., VEGFA).Less direct and consistent impact on angiogenesis-related gene expression.
Drug Resistance Potential downregulation of multidrug resistance genes (e.g., ABCB1).Upregulation of genes associated with drug resistance and efflux pumps (e.g., ABCB1).[4]

Experimental Protocols

The following is a generalized protocol for a comparative transcriptomic study of cancer cells treated with a test compound versus a reference compound.

1. Cell Culture and Treatment:

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) is a common model for studying the effects of anti-cancer agents.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the test compound (e.g., a coumarin derivative at its IC50 concentration), the reference compound (e.g., Doxorubicin at its IC50 concentration), or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the treatments for a predetermined time point (e.g., 24 or 48 hours).

2. RNA Extraction and Quality Control:

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is evaluated using an Agilent Bioanalyzer or similar instrument. Samples with a high RNA Integrity Number (RIN) (typically >8) are used for library preparation.

3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:

  • Library Preparation: RNA-Seq libraries are prepared from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC.

  • Read Alignment: The reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential gene expression between the treatment and control groups is determined using packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., <0.05) and a log2 fold change above a certain threshold (e.g., >1 or <-1) are considered differentially expressed.

  • Pathway and Functional Enrichment Analysis: The lists of differentially expressed genes are used as input for pathway and gene ontology (GO) enrichment analysis using tools like DAVID, Metascape, or GSEA to identify the biological pathways and functions that are significantly affected by the treatments.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Transcription_Factors Transcription Factors (e.g., NF-κB, CREB) mTOR->Transcription_Factors Activates Coumarin_Derivative Coumarin Derivative Coumarin_Derivative->PI3K Inhibits Coumarin_Derivative->Akt Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by coumarin derivatives.

G cluster_workflow Comparative Transcriptomics Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment - Coumarin Derivative - Doxorubicin - Vehicle Control Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control (RIN > 8) RNA_Extraction->QC Library_Prep 5. RNA-Seq Library Preparation QC->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis - Alignment - Quantification - Differential Expression - Pathway Analysis Sequencing->Data_Analysis Results 8. Comparative Transcriptomic Profiles Data_Analysis->Results

Caption: Experimental workflow for comparative transcriptomic analysis.

References

Safety Operating Guide

Navigating the Disposal of 6-Demethoxy-9'-deoxycleomiscosin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action and Core Principle: Consult Your Environmental Health and Safety (EHS) Department

Before initiating any disposal procedure for 6-Demethoxy-9'-deoxycleomiscosin A, the first and most crucial step is to contact your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific guidance based on local, state, and federal regulations and your facility's capabilities. Do not discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash without explicit approval from EHS. [1][2]

General Principles for the Disposal of Cytotoxic Compounds

All materials that have come into contact with this compound should be considered potentially contaminated and handled as hazardous waste.[2] This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2]

A comprehensive safety program for handling and disposing of cytotoxic agents involves a combination of engineering controls, administrative procedures, and appropriate PPE.[2]

Summary of Handling and Disposal Procedures

The following table summarizes the essential operational and disposal plans for this compound, based on general guidelines for cytotoxic compounds.

Procedure Key Steps and Considerations Primary Reference
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety glasses or goggles, and a standard lab coat. If there is a risk of generating dust or aerosols, use a dust respirator or work in a ventilated hood.[1][2]
Waste Segregation At the point of generation, segregate waste into appropriate, clearly labeled, leak-proof containers. Use designated containers for sharps (needles, vials), liquids, and solid waste. Containers are often color-coded (e.g., yellow or red for cytotoxic waste).[2][3][4]
Container Management Do not overfill waste containers; they should be sealed when three-quarters full to prevent spills.[2] Handle all waste containers with gloves, as the exterior may be contaminated.[3][2][3]
Spill Cleanup For small spills (<5 mL or 5 g), use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[1][3] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the spill area thoroughly.[1][3]
Decontamination A general three-step process is recommended for decontaminating surfaces: 1. Initial Cleaning: Use a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate) with a low-lint wipe.[2] 2. Rinsing: Wipe the surface with a new wipe moistened with sterile water.[2] 3. Disinfection/Final Rinse: Use 70% Isopropyl Alcohol.[2] Dispose of all wipes as hazardous waste.[2]
Final Disposal Follow your institution's procedures for labeling, documenting, and scheduling a pickup of hazardous waste by trained EHS personnel.[2] Disposal methods may include incineration or chemical neutralization, as determined by waste management professionals.[4][2][4]

Disposal Workflow

The logical flow for the proper disposal of this compound waste in a laboratory setting is illustrated below. This workflow emphasizes the critical decision points and segregation steps necessary to ensure safety and compliance.

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Path A Work with This compound B Identify Waste Type A->B C Sharps Waste (Vials, Needles) B->C Sharps D Liquid Waste (Solvents, Solutions) B->D Liquid E Solid Waste (PPE, Labware) B->E Solid F Puncture-Proof Sharps Container C->F G Sealed, Labeled Waste Bottle D->G H Labeled, Leak-Proof Waste Bag/Bin E->H I Store in Designated Hazardous Waste Accumulation Area F->I G->I H->I J Schedule Pickup by EHS I->J K Document Waste for Manifest J->K L Final Disposal by Licensed Facility (e.g., Incineration) K->L

Cytotoxic Waste Disposal Workflow.

Disclaimer: This information provides general guidance for the disposal of cytotoxic compounds. It is not a substitute for a compound-specific Safety Data Sheet or the directives of your institution's Environmental Health and Safety department. Always prioritize institutional protocols and regulatory requirements.

References

Essential Safety and Disposal Guidance for 6-Demethoxy-9'-deoxycleomiscosin A

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 6-Demethoxy-9'-deoxycleomiscosin A must prioritize safety due to the absence of comprehensive hazard data for this specific compound. When dealing with a substance of unknown toxicity, it is crucial to treat it as hazardous and adhere to stringent safety protocols. This guide provides essential operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are the first lines of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for unknown chemical compounds.[1][2]

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles and/or a full-face shieldProtects against splashes, aerosols, and airborne particles.[1][3]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)Provides a barrier against skin contact. Nitrile gloves offer protection against a wide range of chemicals.[3][4] It is advisable to use double gloves when handling the pure compound.[2]
Body Protection Laboratory coat or a disposable, fluid-resistant gown with long sleevesProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection N95 or higher-rated respiratorNecessary when handling the compound as a powder outside of a containment device to prevent inhalation of airborne particles.[2] All handling of the powder should ideally be performed within a certified chemical fume hood or a containment ventilated enclosure.[5]
Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step experimental protocol should be followed.

Preparation:

  • Consult Institutional Policies: Before beginning any work, review your institution's specific guidelines for handling and disposing of uncharacterized chemical compounds.[6]

  • Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Have a spill kit appropriate for a wide range of chemical classes readily accessible.[1]

Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting: If working with the powdered form, perform all weighing and transfer operations within the fume hood to prevent the generation and dispersal of dust.[7][8] Use a spatula for handling the powder and avoid pouring it directly from the container.[8]

  • Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.[2]

  • Post-Handling: After handling the compound, thoroughly clean the work area and any equipment used.[2] Remove and properly dispose of contaminated PPE, especially gloves.[9] Always wash your hands thoroughly with soap and water after completing your work.[2][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Immediate Actions:

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[1] All disposal procedures must comply with local, state, and federal regulations.

  • Do Not Discard in Regular Trash or Drains: Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the sewer system.[1]

Step-by-Step Disposal Procedure:

  • Segregation: Keep all waste containing this compound separate from other waste streams to prevent unintended chemical reactions.[1][3]

  • Containment:

    • Solid Waste: Collect unused compound and any solid materials contaminated with it (e.g., gloves, pipette tips, weigh boats) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3]

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[3]

  • Labeling: Clearly label all waste containers as "Hazardous Waste" and identify the contents, including the name "this compound" and any solvents used.[3]

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal service.[3]

Visualizing the Safety Workflow

To provide a clear, at-a-glance overview of the safety and handling procedures, the following diagrams illustrate the logical relationships and workflows.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal Protocol Consult EHS/SDS Consult EHS/SDS Designate Work Area Designate Work Area Consult EHS/SDS->Designate Work Area Wear Appropriate PPE Wear Appropriate PPE Designate Work Area->Wear Appropriate PPE Weigh/Transfer in Fume Hood Weigh/Transfer in Fume Hood Wear Appropriate PPE->Weigh/Transfer in Fume Hood Prepare Solution Prepare Solution Weigh/Transfer in Fume Hood->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area EHS Pickup EHS Pickup Store in Designated Area->EHS Pickup

Caption: Workflow for Safe Handling and Disposal.

Start Start Assess Hazards Assess Hazards Start->Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Handle in Fume Hood Handle in Fume Hood Select PPE->Handle in Fume Hood Spill? Spill? Handle in Fume Hood->Spill? Follow Spill Protocol Follow Spill Protocol Spill?->Follow Spill Protocol Yes Segregate Waste Segregate Waste Spill?->Segregate Waste No Follow Spill Protocol->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS End End Dispose via EHS->End

Caption: Decision-Making for Safe Operations.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.